Product packaging for Hentriacontane(Cat. No.:CAS No. 630-04-6)

Hentriacontane

Numéro de catalogue: B1218953
Numéro CAS: 630-04-6
Poids moléculaire: 436.8 g/mol
Clé InChI: IUJAMGNYPWYUPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hentriacontane is a long-chain alkane. It has a role as an antitubercular agent.
This compound has been reported in Euphorbia piscatoria, Vanilla madagascariensis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H64 B1218953 Hentriacontane CAS No. 630-04-6

Propriétés

IUPAC Name

hentriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJAMGNYPWYUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075443
Record name Hentriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hentriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

438 °C, BP: 302 °C at 15 mm Hg, 457.00 to 458.00 °C. @ 760.00 mm Hg
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hentriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in ethanol, benzene, chloroform; soluble in petroleum ether
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Density: 0.781 g/cu cm at 68 °C
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.40X10-11 mm Hg at 25 °C (Extrapolated)
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Leaves from ethyl acetate, Crystals

CAS No.

630-04-6
Record name Hentriacontane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hentriacontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hentriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hentriacontane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HENTRIACONTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SDG640HL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hentriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C, 67.9 °C
Record name n-Hentriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hentriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Hentriacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontane (C₃₁H₆₄) is a long-chain aliphatic hydrocarbon belonging to the n-alkane series.[1] It is a waxy solid at room temperature and is found in various natural sources, including plant waxes, beeswax, and certain foods.[2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its notable anti-inflammatory activity. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this long-chain alkane.

Physical Properties

This compound exhibits physical properties characteristic of high molecular weight alkanes. These properties are primarily dictated by the strong van der Waals forces between its long hydrocarbon chains. A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₃₁H₆₄[1]
Molar Mass 436.85 g/mol [3][4]
Appearance White, opaque, waxy crystals or solid[3]
Melting Point 67-69.3 °C (340.15-342.45 K)[3][4]
Boiling Point 458 °C (731.15 K) at 760 mmHg[3][4]
Density 0.781 g/cm³ at 68 °C[1][3]
Solubility Insoluble in water; Soluble in organic solvents like heptane, benzene, and petroleum ether.[1][5][6]
Vapor Pressure 1.40 x 10⁻¹¹ mmHg at 25 °C (extrapolated)[1]
Refractive Index 1.4278 at 90 °C[1]

Chemical Properties and Reactivity

As a long-chain alkane, this compound is relatively inert under standard conditions. Its chemistry is characterized by the typical reactions of saturated hydrocarbons.

Combustion: this compound undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

Halogenation: Under appropriate conditions (e.g., UV light or high temperature), this compound can react with halogens such as chlorine and bromine in free-radical substitution reactions.

Cracking: At high temperatures and in the presence of a catalyst, the long carbon chain of this compound can be broken down into smaller, more volatile hydrocarbons.

Biological Activity: Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound, making it a molecule of interest for drug development. It has been shown to suppress the production of pro-inflammatory mediators by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5]

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). By preventing IκBα degradation, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[5][7][8]

Hentriacontane_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkBa IκBα IKK->IkBa 3. Phosphorylation NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc 4. Translocation p50_nuc p50 This compound This compound This compound->IKK Inhibition DNA DNA p65_nuc->DNA p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes 5. Transcription

This compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Determination of Physical Properties

1. Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid crystalline substances like this compound.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered.

    • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[3]

2. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid. Since this compound is a solid at room temperature, it must first be melted.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), mineral oil, Bunsen burner or microburner.[2]

  • Procedure:

    • Place a small amount of this compound in the small test tube and gently heat until it melts.

    • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Invert the capillary tube (sealed end up) and place it in the test tube with the molten sample.

    • Clamp the Thiele tube and fill it with mineral oil to a level just above the side arm.

    • Insert the thermometer and test tube assembly into the Thiele tube, ensuring the rubber band is above the oil level.[2]

    • Gently heat the side arm of the Thiele tube with a small flame.[10] Convection currents will ensure uniform heating of the oil.

    • Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

    • Continue heating until a rapid and continuous stream of bubbles exits the capillary tube.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4]

3. Density Determination (Pycnometer Method)

This method is used for the precise determination of the density of solids.

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath, thermometer.[11]

  • Procedure:

    • Clean and dry the pycnometer and weigh it accurately (m₁).

    • Place a known mass of this compound into the pycnometer and weigh it again (m₂). The mass of the sample is (m₂ - m₁).

    • Fill the pycnometer with a liquid of known density in which this compound is insoluble (e.g., water, ensuring the temperature is above the melting point of this compound if measuring the liquid density, or using a non-solvent at room temperature if measuring the solid density and the solid does not dissolve) and in which any air bubbles can be removed.

    • Place the pycnometer in a constant temperature water bath to reach thermal equilibrium.

    • Remove the pycnometer, dry the outside, and weigh it (m₃).

    • Empty and clean the pycnometer, then fill it completely with the same liquid and weigh it at the same temperature (m₄).

    • The density of this compound can be calculated using the formula: ρ_sample = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12][13]

    • Ensure the sample is fully dissolved; gentle warming may be necessary.

    • Filter the solution if any particulate matter is present to avoid poor spectral resolution.[12]

  • Analysis:

    • ¹H NMR: The proton NMR spectrum of this compound will be simple, showing a triplet for the terminal methyl (CH₃) protons and a large multiplet for the internal methylene (CH₂) protons. The integration of these signals will be in a 6:56 ratio.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the long chain. Due to symmetry, fewer than 31 signals will be observed.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.[14]

    • Apply pressure using the press to ensure good contact between the sample and the crystal.

  • Analysis: The IR spectrum of this compound will display characteristic alkane absorptions:

    • C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups in the 2850-2960 cm⁻¹ region.

    • C-H bending vibrations (scissoring) for CH₂ at approximately 1465 cm⁻¹.

    • C-H bending vibrations (asymmetric and symmetric) for CH₃ at approximately 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

3. Mass Spectrometry (MS)

  • Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

    • Inject the solution into the GC-MS system.[15]

  • Analysis: The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z = 436. The fragmentation pattern will be characteristic of a long-chain alkane, with a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups).[16]

Isolation from a Natural Source

The following is a general workflow for the extraction and isolation of this compound from plant waxes.

Extraction_Workflow Plant_Material Dried and Powdered Plant Material (e.g., leaves) Solvent_Extraction Soxhlet Extraction with n-hexane or petroleum ether Plant_Material->Solvent_Extraction Crude_Wax_Extract Crude Wax Extract Solvent_Extraction->Crude_Wax_Extract Solvent_Removal Solvent Removal (Rotary Evaporation) Crude_Wax_Extract->Solvent_Removal Crude_Wax Crude Wax Solvent_Removal->Crude_Wax Saponification Saponification (reflux with alcoholic KOH) Crude_Wax->Saponification Unsaponifiable_Matter Extraction of Unsaponifiable Matter (with diethyl ether) Saponification->Unsaponifiable_Matter Hydrocarbon_Fraction Hydrocarbon Fraction Unsaponifiable_Matter->Hydrocarbon_Fraction Column_Chromatography Column Chromatography (Silica gel, eluted with hexane) Hydrocarbon_Fraction->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound

Workflow for the isolation of this compound from plant material.

Safety and Handling

This compound is generally considered to be a non-hazardous substance. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.

  • Inhalation: Avoid inhaling dust if handling the powdered form. Use in a well-ventilated area.

  • Fire: this compound is combustible. Keep away from open flames and high temperatures. Use appropriate fire extinguishers (e.g., CO₂, dry chemical) in case of a fire.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a long-chain alkane with well-defined physical and chemical properties. Its characterization can be readily achieved through standard laboratory techniques. The recent discovery of its anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, has opened up new avenues for research and potential therapeutic applications. This technical guide provides a solid foundation for researchers and professionals seeking to work with and understand this intriguing molecule.

References

Solubility of Hentriacontane in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontane (C₃₁H₆₄) is a long-chain n-alkane, a class of saturated hydrocarbons.[1][2] It is a white, waxy solid at room temperature and is found in various natural sources, including plant waxes and beeswax.[1][2] As a highly nonpolar molecule, this compound is virtually insoluble in water but shows varying degrees of solubility in organic solvents.[3][4] Understanding its solubility characteristics is crucial for a range of applications, from natural product extraction and purification to its use as a standard in analytical chemistry and its formulation in various industrial and pharmaceutical products. This guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Principles of Solubility for n-Alkanes

The solubility of long-chain alkanes like this compound is primarily governed by the principle of "like dissolves like."[5] Nonpolar solutes dissolve best in nonpolar solvents, while polar solutes are more soluble in polar solvents. The dissolution process involves overcoming the intermolecular forces in both the solute and the solvent to form new solute-solvent interactions.

For this compound, a nonpolar molecule, the primary intermolecular forces are weak van der Waals forces.[6] Its solubility in various solvents can be summarized as follows:

  • Nonpolar Solvents (e.g., Hexane, Heptane, Toluene): this compound is expected to have its highest solubility in nonpolar solvents. The van der Waals interactions between the alkane chains of this compound and the nonpolar solvent molecules are readily formed, leading to good miscibility.[6][7]

  • Slightly Polar/Polar Aprotic Solvents (e.g., Chloroform, Benzene): this compound exhibits some solubility in these solvents. While these solvents have some polarity, they can still effectively interact with the nonpolar alkane chain.[1][8]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The solubility of this compound in polar protic solvents is generally low. The strong hydrogen bonding between the solvent molecules (e.g., in ethanol) is not sufficiently overcome by the weak van der Waals interactions with the this compound molecule.[9][10]

  • Polar Solvents (e.g., Water): this compound is practically insoluble in water due to the significant energy required to disrupt the strong hydrogen-bonding network of water.[3][11][12]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, the solubility of similar long-chain n-alkanes can provide a strong basis for estimating its behavior. The following table summarizes available qualitative and extrapolated quantitative data for this compound and related long-chain alkanes.

SoluteSolventTemperature (°C)SolubilityNotes
This compoundHeptaneNot Specified5 mg/mLA single reported quantitative value.
This compoundBenzeneNot SpecifiedSolubleQualitative data indicates good solubility.[1][8]
This compoundPetroleum EtherNot SpecifiedSolubleA nonpolar solvent mixture; expected to be a good solvent.[1]
This compoundChloroformNot SpecifiedSlightly SolubleQualitative assessment.[1]
This compoundEthanolNot SpecifiedSlightly SolubleLow solubility is expected due to the polarity of ethanol.[1]
n-Alkanes (general)Organic SolventsGeneral TrendSolubleGenerally soluble in nonpolar organic solvents.[3][6]
n-Alkanes (general)Water25Virtually InsolubleHighly hydrophobic nature prevents dissolution in water.[3][11][12]

Experimental Protocols for Solubility Determination

Determining the solubility of a waxy solid like this compound requires precise and repeatable methodologies. The following are detailed protocols for common and effective methods.

Gravimetric Method

This is a classic and reliable method for determining solubility. It involves preparing a saturated solution, separating the dissolved solute, and weighing the residue after solvent evaporation.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (±0.1 mg readability)

  • Glass vials with screw caps

  • Syringe filters (PTFE, 0.22 µm)

  • Pipettes

  • Evaporating dishes or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid premature crystallization.

    • Immediately filter the solution using a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Quantification:

    • Evaporate the solvent from the filtrate at a controlled temperature. For volatile solvents, this can be done in a fume hood or with a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a moderate temperature may be necessary.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

Gas Chromatography (GC) Method

Gas chromatography can be a highly sensitive and accurate method for determining the concentration of a saturated solution, especially for hydrocarbons.

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., nonpolar, high-temperature stable)

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Materials for preparing a saturated solution (as in the gravimetric method)

  • Volumetric flasks and syringes for standard preparation and injection

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.

  • Preparation and Sampling of Saturated Solution:

    • Prepare a saturated solution of this compound at a controlled temperature as described in the gravimetric method.

    • Withdraw and filter a sample of the supernatant as described previously.

  • GC Analysis:

    • Inject a known volume of the filtered saturated solution into the GC.

    • Record the chromatogram and determine the peak area corresponding to this compound.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the saturated solution from its peak area. This concentration represents the solubility at the experimental temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Solubility_Workflow prep Preparation of Saturated Solution (Excess this compound in Solvent) equil Equilibration (Thermostatic Shaker, 24-48h) prep->equil settle Settling of Excess Solute (Allow to stand for >2h) equil->settle sample Withdraw Supernatant settle->sample filter Filtration (0.22 µm Syringe Filter) sample->filter method_choice Choice of Analytical Method filter->method_choice gravimetric Gravimetric Analysis method_choice->gravimetric Gravimetric gc Gas Chromatography (GC) Analysis method_choice->gc Chromatographic evap Solvent Evaporation gravimetric->evap weigh Weighing of Residue evap->weigh calc_grav Calculate Solubility weigh->calc_grav gc_run Inject Filtered Sample into GC gc->gc_run standards Prepare Calibration Standards standards->gc calc_gc Calculate Solubility from Calibration Curve gc_run->calc_gc

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains limited, its behavior can be reliably predicted based on the principles of "like dissolves like" and data from analogous long-chain n-alkanes. It exhibits good solubility in nonpolar solvents such as heptane and benzene, and poor solubility in polar solvents like ethanol and water. For precise quantification, the detailed gravimetric and gas chromatography methods provided in this guide offer robust and reliable approaches for researchers and scientists in various fields. Careful control of temperature and ensuring the attainment of equilibrium are critical for accurate and reproducible results.

References

Unveiling the Therapeutic Potential of Hentriacontane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Emerging Biological Activities of a Long-Chain Alkane for Drug Discovery and Development

Introduction

Hentriacontane (C₃₁H₆₄), a long-chain saturated hydrocarbon found in various plant species and beeswax, has traditionally been viewed as a simple structural component of plant cuticular waxes. However, a growing body of scientific evidence suggests that this ubiquitous natural compound possesses a range of intriguing biological activities, positioning it as a promising candidate for further investigation in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research into its therapeutic potential.

Anti-inflammatory Activity of this compound

The most well-documented biological activity of this compound is its potent anti-inflammatory effect. Both in vitro and in vivo studies have demonstrated its ability to suppress key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Effects

This compound has been shown to significantly reduce the production of pro-inflammatory cytokines and other inflammatory mediators in a dose-dependent manner.

Model Inflammatory Mediator Concentration of this compound Inhibition Reference
LPS-stimulated RAW 264.7 cellsTNF-α1, 5, 10 µMSignificant reduction[1][2]
LPS-stimulated RAW 264.7 cellsIL-61, 5, 10 µMSignificant reduction[1][2]
LPS-stimulated RAW 264.7 cellsIL-1β1, 5, 10 µMSignificant reduction[1][2]
LPS-stimulated RAW 264.7 cellsMCP-11, 5, 10 µMSignificant reduction[1][2]
LPS-stimulated RAW 264.7 cellsNitric Oxide (NO)1, 5, 10 µMSignificant reduction[1][2]
LPS-stimulated RAW 264.7 cellsProstaglandin E₂ (PGE₂)1, 5, 10 µMSignificant reduction[1][2]
LPS-stimulated RAW 264.7 cellsLeukotriene B₄ (LTB₄)1, 5, 10 µMSignificant reduction[1][2]
Balb/c mice (LPS-induced)TNF-α, IL-6, IL-1β1, 2, 5 mg/kgSignificant reduction[1][2]
Balb/c mice (Carrageenan-induced)Paw edema1, 2, 5 mg/kgSignificant reduction[1][2]
Modulation of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and mediators. This compound has been shown to inhibit the LPS-induced translocation of the NF-κB p65 subunit in RAW 264.7 cells, thereby downregulating the expression of its target inflammatory genes.[1][2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes induces

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Anticancer Activity of this compound

Preliminary evidence suggests that this compound may possess anticancer properties. While data on the pure compound is limited, studies on plant extracts rich in this compound have shown cytotoxic effects against various cancer cell lines.

Quantitative Data on Anticancer Effects

An ethyl acetate leaf extract of Vitex doniana, which contains this compound as a constituent, has demonstrated anti-prostate cancer activity.

Cell Line Compound/Extract IC₅₀ Value Reference
DU-145 (Prostate Cancer)Ethyl acetate leaf extract of Vitex doniana35.68 µg/mL[1]

It is important to note that this IC₅₀ value is for a crude extract and further studies are required to determine the specific contribution of this compound to this activity and to establish IC₅₀ values for the pure compound against a broader range of cancer cell lines.

Proposed Mechanism: Induction of Apoptosis

The anticancer activity of many natural compounds is mediated through the induction of apoptosis, or programmed cell death. It is hypothesized that this compound may also exert its anticancer effects by triggering apoptotic pathways in cancer cells. This could involve either the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or both.

Apoptosis_Pathway This compound This compound Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic may activate Intrinsic Intrinsic Pathway (Mitochondria) This compound->Intrinsic may activate Caspase8 Caspase-8 Extrinsic->Caspase8 activates Caspase9 Caspase-9 Intrinsic->Caspase9 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Figure 2: Hypothesized apoptotic pathways induced by this compound.

Antimicrobial Activity of this compound

This compound has also been reported to have antimicrobial activities, although this is the least characterized of its biological effects. Its lipophilic nature suggests a potential mechanism involving the disruption of microbial cell membranes.

Quantitative Data on Antimicrobial Effects

Currently, there is a lack of specific Minimum Inhibitory Concentration (MIC) values for pure this compound against common bacterial and fungal pathogens. Research in this area is warranted to quantify its antimicrobial efficacy.

Microorganism MIC Value Reference
Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
Proposed Mechanism: Disruption of Microbial Cell Membranes

As a long-chain alkane, this compound is highly lipophilic. This property suggests that it may interact with the lipid bilayer of microbial cell membranes, leading to a loss of integrity, increased permeability, and ultimately, cell death.

Antimicrobial_Mechanism This compound This compound Cell_Membrane Microbial Cell Membrane (Lipid Bilayer) This compound->Cell_Membrane intercalates into Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Disruption leads to Cell_Death Cell Death Disruption->Cell_Death results in

Figure 3: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages

NO_Assay_Workflow start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Pre-treat with this compound (1, 5, 10 µM) for 1h incubate1->treat stimulate Stimulate with LPS (1 µg/mL) for 24h treat->stimulate collect Collect supernatant stimulate->collect griess Mix supernatant with Griess reagent collect->griess incubate2 Incubate at room temperature for 10 min griess->incubate2 measure Measure absorbance at 540 nm incubate2->measure calculate Calculate NO concentration using sodium nitrite standard curve measure->calculate

Figure 4: Workflow for Nitric Oxide (NO) production assay.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, and 10 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitric oxide concentration in the supernatant using the Griess reagent assay. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitric oxide concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with various concentrations of this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure calculate Calculate cell viability (%) and IC₅₀ measure->calculate

Figure 5: Workflow for MTT cytotoxicity assay.

Protocol:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀).

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

Apoptosis_Assay_Workflow start Treat cancer cells with this compound harvest Harvest cells (trypsinization for adherent cells) start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark for 15 min stain->incubate analyze Analyze by flow cytometry incubate->analyze

Figure 6: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Treat cancer cells with this compound at the desired concentration and for the appropriate duration.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

MIC_Assay_Workflow start Prepare serial dilutions of This compound in broth inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Figure 7: Workflow for MIC determination by broth microdilution.

Protocol:

  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate microbial growth broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

This compound is emerging as a natural compound with significant therapeutic potential, particularly in the realm of anti-inflammatory treatments. Its ability to modulate the NF-κB signaling pathway provides a solid mechanistic basis for its observed effects. While its anticancer and antimicrobial activities are less defined, preliminary findings are encouraging and warrant more in-depth investigation.

Future research should focus on:

  • Determining the IC₅₀ values of pure this compound against a wide panel of human cancer cell lines to confirm its cytotoxic potential.

  • Elucidating the specific signaling pathways involved in this compound-induced apoptosis in cancer cells.

  • Establishing the Minimum Inhibitory Concentration (MIC) values of this compound against a broad spectrum of pathogenic bacteria and fungi.

  • Investigating the precise mechanism of antimicrobial action , including its effects on microbial membrane integrity and function.

  • Conducting preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases, cancer, and microbial infections.

References

Hentriacontane: A Potential Biomarker in Metabolomics and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hentriacontane, a long-chain saturated hydrocarbon, is emerging as a molecule of significant interest within the metabolomics and therapeutic research communities. Predominantly of plant and insect origin, its presence in biological systems and its potent anti-inflammatory properties suggest its potential as both a biomarker and a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in inflammatory signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for its analysis.

Introduction

This compound (C31H64) is a straight-chain alkane found in the epicuticular waxes of various plants, such as peas (Pisum sativum), and is a component of beeswax.[1] While its primary biological role in plants is to prevent water loss and protect against environmental stressors, recent studies have unveiled its pharmacological activities, particularly its anti-inflammatory, antitumor, and antimicrobial effects.[2][3] In the context of metabolomics, this compound's presence in human tissues has been documented, although its direct association with specific diseases as a biomarker is still an area of active investigation.[1][4] A rare human disorder characterized by the accumulation of long-chain n-alkanes, including this compound, in visceral tissues has been reported, suggesting a potential link to lipid metabolism and storage pathologies.[1]

This guide will delve into the molecular mechanisms underlying this compound's anti-inflammatory effects, present quantitative data from key in vitro and in vivo studies, and provide detailed protocols for its extraction and quantification in biological samples.

Biological Activity and Signaling Pathways

The primary mechanism of action for this compound's anti-inflammatory effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the LPS-induced translocation of NF-κB into the nucleus in macrophages.[2][3] This inhibition, in turn, suppresses the production of a cascade of downstream inflammatory mediators.

This compound's Impact on the NF-κB Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Hentriacontane_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB IκB Degradation NFkB_IkB->NFkB NF-κB Release This compound This compound This compound->NFkB Inhibition DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Sample_Prep_Workflow Start Start: Plasma/Serum Sample (100 µL) Add_IS Add Internal Standard (e.g., deuterated alkane) Start->Add_IS Add_Solvent Add 1 mL Hexane (Extraction Solvent) Add_IS->Add_Solvent Vortex Vortex for 2 min Add_Solvent->Vortex Centrifuge Centrifuge at 3000 x g for 10 min Vortex->Centrifuge Collect_Supernatant Collect Organic (upper) Layer Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (under gentle Nitrogen stream) Collect_Supernatant->Evaporate Reconstitute Reconstitute in 50 µL Hexane Evaporate->Reconstitute Transfer Transfer to GC-MS vial Reconstitute->Transfer End Ready for GC-MS Analysis Transfer->End

References

Methodological & Application

Application Notes: Isolation and Purification of Hentriacontane from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hentriacontane (C₃₁H₆₄) is a long-chain alkane hydrocarbon found in the epicuticular wax of various plants and in beeswax.[1][2][3] It is a waxy, solid substance that is very hydrophobic and insoluble in water.[4] this compound and extracts containing it have demonstrated several bioactive properties, including anti-inflammatory, antitumor, and antimicrobial activities, making it a compound of interest for researchers in drug development and cosmetology.[4][5] For instance, it has been shown to reduce the production of inflammatory mediators such as TNF-α and IL-6.[1][5] This document provides detailed protocols for the isolation and purification of this compound from natural sources, primarily plant materials.

Natural Sources

This compound is distributed across a variety of plants. Notable sources include:

  • Leaves of Hancornia speciosa (Mangabeira): Leaf extracts have been found to contain high percentages of this compound, reaching up to 49.17%.[6]

  • Leaves of Syzygium jambos: A leaf hydrocarbon with stimulatory effects on fungal spore germination was identified as this compound.[7]

  • Aerial parts of Salvia plebeia .[8]

  • Other sources: It is also found in peas (Pisum sativum), gum arabic (Acacia senegal), rice hulls (Oryza sativa), and beeswax (about 8-9%).[1][3][4]

Experimental Protocols

The isolation of this compound, a non-polar compound, follows a general workflow involving extraction with non-polar solvents followed by chromatographic purification.

Protocol 1: Extraction

The choice of extraction method can influence the yield and profile of co-extracted compounds.[6] Soxhlet extraction is thorough but uses heat, while ultrasonic-assisted extraction is faster and operates at lower temperatures.

A. Materials and Reagents

  • Dried and powdered plant material (e.g., leaves of Hancornia speciosa)

  • n-Hexane (or other non-polar solvents like petroleum ether, ethyl acetate)

  • Soxhlet apparatus or Ultrasonic bath

  • Cellulose extraction thimbles (for Soxhlet)

  • Round-bottom flasks

  • Heating mantle

  • Rotary evaporator

  • Filter paper

B. Method 1: Soxhlet Extraction

  • Preparation: Weigh approximately 50-100 g of finely powdered, dried plant material and place it inside a cellulose thimble.

  • Assembly: Place the thimble in the main chamber of the Soxhlet extractor. Assemble the apparatus with a round-bottom flask containing 250-500 mL of n-hexane and a condenser.

  • Extraction: Heat the solvent using a heating mantle to a temperature that maintains a steady cycle of reflux. Continue the extraction for 6-8 hours, or until the solvent in the extractor arm runs clear.

  • Concentration: After extraction, allow the apparatus to cool. Disassemble and transfer the solvent containing the extract to a clean flask. Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude n-hexane extract.

  • Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

C. Method 2: Ultrasonic-Assisted Extraction (UAE)

  • Preparation: Place 50-100 g of finely powdered, dried plant material into a large beaker or flask.

  • Extraction: Add 250-500 mL of n-hexane to the plant material. Place the vessel into an ultrasonic bath.

  • Sonication: Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration: After sonication, filter the mixture through filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.

  • Drying: Dry the crude extract in a vacuum oven.

Protocol 2: Purification by Column Chromatography

Column chromatography is a standard technique used to separate this compound from other co-extracted lipids and compounds based on polarity.[9]

A. Materials and Reagents

  • Crude n-hexane extract

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (as mobile phase/eluent)

  • Glass chromatography column

  • Cotton wool or glass wool

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Visualizing agent (e.g., iodine vapor or potassium permanganate stain)

B. Methodology

  • Column Packing: Prepare a slurry of silica gel in n-hexane. Secure the chromatography column vertically and place a small plug of cotton wool at the bottom. Pour the slurry into the column, allowing the silica to settle into a uniform packed bed. Do not let the column run dry.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of n-hexane. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with 100% n-hexane.[7] Since this compound is a non-polar hydrocarbon, it will elute very quickly in a non-polar solvent.

  • Fraction Collection: Collect the eluate in sequential fractions (e.g., 10-20 mL each).

  • TLC Monitoring: Spot each collected fraction on a TLC plate. Develop the plate in a chamber with n-hexane as the mobile phase. Visualize the spots. Fractions containing a single spot with an Rf value corresponding to a pure hydrocarbon standard are pooled. This compound will have a high Rf value in this system.

  • Concentration: Combine the pure fractions and concentrate them using a rotary evaporator to yield purified this compound.

  • Recrystallization (Optional): For further purification, the solid obtained can be recrystallized from a suitable solvent like acetone or a mixture of chloroform-methanol to obtain white, waxy crystals.[8]

Protocol 3: Characterization and Identification

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To determine the purity and confirm the molecular weight of this compound.

  • Procedure: Dissolve a small amount of the purified sample in hexane or chloroform. Inject into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). The mass spectrum of the peak corresponding to this compound will show a molecular ion peak (M+) at m/z 436, along with a characteristic fragmentation pattern for long-chain alkanes.[7]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the chemical structure.

  • ¹H NMR: The proton NMR spectrum of this compound is simple, showing a triplet for the terminal methyl (CH₃) protons and a large singlet or multiplet for the internal methylene (CH₂) protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons, confirming the aliphatic alkane structure.

C. Infrared (IR) Spectroscopy

  • Purpose: To identify characteristic functional groups.

  • Procedure: The IR spectrum of this compound will display characteristic C-H stretching vibrations for alkanes around 2850-2960 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of other significant peaks (e.g., O-H, C=O) confirms the purity of the hydrocarbon.

Data Presentation

The yield of this compound can vary significantly based on the natural source and the extraction method employed.

Natural SourcePlant PartExtraction MethodThis compound Yield (% of Extract)Reference
Hancornia speciosaLeafSoxhlet (n-hexane)49.17%[6]
Hancornia speciosaLeafUltrasonic-Assisted (n-hexane)41.18%[6]
Beeswax--~8-9%[3]

Visualizations

Experimental Workflow Diagram

G Figure 1. General Workflow for this compound Isolation cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization A Collection of Plant Material (e.g., H. speciosa leaves) B Drying (Oven at 40°C) A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., n-Hexane) C->D Input for Extraction E Concentration (Rotary Evaporator) D->E F Crude Lipophilic Extract E->F G Silica Gel Column Chromatography F->G Load onto Column H Fraction Collection & TLC Monitoring G->H I Pooling of Pure Fractions H->I J Concentration of Pure Fractions I->J K Purified this compound J->K Final Product L GC-MS Analysis K->L M NMR (¹H, ¹³C) Analysis K->M N IR Spectroscopy K->N

Caption: Figure 1. General Workflow for this compound Isolation.

Methodology Relationship Diagram

G Figure 2. Methodological Relationships in this compound Purification Extract Extraction (Separates lipids from matrix) Soxhlet Soxhlet Extraction Extract->Soxhlet employs UAE Ultrasonic-Assisted Extraction Extract->UAE employs Purify Purification (Isolates specific alkane) ColumnChrom Column Chromatography (Silica Gel) Purify->ColumnChrom employs TLC Thin-Layer Chromatography (Monitoring) Purify->TLC employs Analyze Analysis (Confirms identity & purity) GCMS GC-MS Analyze->GCMS employs NMR NMR Spectroscopy Analyze->NMR employs Soxhlet->Purify provides crude extract for UAE->Purify provides crude extract for ColumnChrom->Analyze provides purified sample for TLC->Analyze provides purified sample for

Caption: Figure 2. Methodological Relationships in Purification.

References

Application Note: Analysis of Hentriacontane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hentriacontane (C31H64) is a long-chain alkane naturally occurring in various plants, insects, and waxes.[1][2] It serves as a chemical marker in entomological studies, food analysis, and as a component in cosmetic and pharmaceutical formulations.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control and research in these fields. This application note details a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[3]

Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)

  • Vials: 2 mL amber glass vials with PTFE-lined caps

  • Syringe: 10 µL GC autosampler syringe

  • Solvent: Hexane (or other suitable volatile organic solvent), GC-grade or higher[4][5]

  • Standard: this compound, >98% purity

Experimental Protocols

1. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For solid samples (e.g., plant waxes, beeswax), dissolve a known weight of the sample in hexane.[5][6] The final concentration should be within the calibration range.

    • Ensure complete dissolution. Sonication may be used to aid dissolution.

    • Filter the sample extract through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.[6]

2. GC-MS Instrumental Parameters

The following table outlines the optimized parameters for the GC-MS analysis of this compound.

Parameter Setting
GC System
Injection Volume1 µL
Injector Temperature300 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature150 °C, hold for 1 min
Ramp Rate 115 °C/min to 320 °C
Hold Time10 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 40-500
Solvent Delay5 min

3. Data Acquisition and Processing

  • Acquire the data in full scan mode to obtain the mass spectrum of this compound.

  • For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The characteristic ions for this compound are m/z 57, 71, 85, and 99.[1]

  • Process the data using the instrument's software. Identify the this compound peak based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the working standard solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method for this compound analysis.

Parameter Value
Retention Time (min) ~15.5
Characteristic Ions (m/z) 57, 71, 85, 99
Linearity (r²) >0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock Prepare Stock Standard working Prepare Working Standards stock->working injection Inject Sample/Standard working->injection sample_prep Prepare Sample Extract sample_prep->injection separation GC Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection peak_id Peak Identification detection->peak_id calibration Calibration Curve Generation peak_id->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Hentriacontane_Fragmentation parent This compound (C31H64) MW: 436.9 fragments Characteristic Fragments m/z 57 m/z 71 m/z 85 m/z 99 parent->fragments Electron Ionization (70 eV)

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Hentriacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontane (C₃₁H₆₄) is a long-chain saturated hydrocarbon found in various natural sources, including plant waxes and insect cuticles. Its detection and characterization are crucial in fields ranging from environmental science and geochemistry to the development of pharmaceuticals and cosmetics. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and structural elucidation of this compound. This document provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a comprehensive experimental protocol for its analysis, and a visual representation of its fragmentation pathway.

Under electron ionization, long-chain n-alkanes like this compound undergo characteristic fragmentation through the cleavage of C-C bonds. This process results in a series of carbocation fragments ([CₙH₂ₙ₊₁]⁺), which appear as clusters of peaks separated by 14 mass units (corresponding to a CH₂ group) in the mass spectrum. The molecular ion peak (M⁺) for long-chain alkanes is often of very low abundance or entirely absent due to the high propensity for fragmentation. The most prominent peaks in the spectrum typically correspond to smaller, more stable carbocations.

Data Presentation: Mass Spectrometry Fragmentation of this compound

The electron ionization (70 eV) mass spectrum of this compound is characterized by a series of alkyl fragment ions. The relative abundance of these ions provides a fingerprint for the identification of this long-chain alkane. The major fragment ions and their relative intensities are summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
4399.9[C₃H₇]⁺
5798.6[C₄H₉]⁺
7185.9[C₅H₁₁]⁺
8569.0[C₆H₁₃]⁺
9930.0[C₇H₁₅]⁺
11319.0[C₈H₁₇]⁺
436< 1[C₃₁H₆₄]⁺ (Molecular Ion)

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

3.1. Sample Preparation

  • Dissolution: Accurately weigh a small amount of the sample containing this compound (e.g., 1 mg) and dissolve it in a suitable volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.[1]

  • Filtration (if necessary): If the sample contains particulate matter, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

  • Vial Transfer: Transfer the final solution to a 2 mL glass autosampler vial with a screw cap and septum.

3.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and quadrupole or ion trap mass analysis.

GC Conditions:

  • Injection Port: Splitless mode.

  • Injector Temperature: 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of long-chain alkanes.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 320 °C at a rate of 10 °C/min.

    • Final hold: Hold at 320 °C for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-500.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

3.3. Data Analysis

  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum of the identified peak.

  • Library Matching: Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Fragmentation Analysis: Analyze the fragmentation pattern to confirm the structure, noting the characteristic clusters of peaks separated by 14 Da.

Visualization of this compound Fragmentation

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical fragmentation pathway of this compound under electron ionization.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolution Dissolution in Solvent filtration Filtration (optional) dissolution->filtration vial Transfer to GC Vial filtration->vial injection Injection vial->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization fragmentation Fragmentation ionization->fragmentation detection Mass Detection fragmentation->detection peak_id Peak Identification detection->peak_id spectrum_extraction Spectrum Extraction peak_id->spectrum_extraction library_match Library Matching spectrum_extraction->library_match

Caption: Experimental workflow for GC-MS analysis of this compound.

fragmentation_pathway mol This compound (C31H64) mol_ion [C31H64]•+ (m/z 436) Molecular Ion mol->mol_ion -e- (70 eV) frag1 Loss of C2H5• frag2 Loss of C4H9• ion1 [C29H59]+ frag1->ion1 C-C Cleavage ion2 [C27H55]+ frag2->ion2 C-C Cleavage frag_n ... ion_c4 [C4H9]+ (m/z 57) Base Peak frag_n->ion_c4 Sequential Losses ion_c3 [C3H7]+ (m/z 43) ion_c4->ion_c3 Further Fragmentation

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Application Note: Analysis of Hentriacontane Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust method for the quantification of Hentriacontane using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This compound, a long-chain saturated hydrocarbon with the formula C31H64, lacks a UV chromophore, making conventional UV-Vis detection challenging.[1][2][3] The presented method utilizes a C30 reversed-phase column, which is well-suited for separating highly lipophilic and structurally similar compounds, in conjunction with ELSD for universal and sensitive detection of non-volatile analytes.[1][4][5] This protocol provides a reliable framework for the analysis of this compound in various matrices, particularly in natural product extracts, cosmetics, and pharmaceutical formulations.

Introduction

This compound is a long-chain alkane found in various natural sources, including beeswax and the epicuticular waxes of many plants.[6] It is investigated for its potential biological activities, including anti-inflammatory and antitubercular properties.[7] Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development.

Standard HPLC with UV detection is not suitable for alkanes like this compound due to their lack of light-absorbing functional groups. An Evaporative Light Scattering Detector (ELSD) offers a powerful alternative. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[1] This detection mechanism is independent of the analyte's optical properties, making it a "universal detector" for any compound that is less volatile than the mobile phase.[1][8][9]

To achieve optimal separation of this highly nonpolar molecule, a C30 stationary phase is employed. C30 columns provide high shape selectivity for hydrophobic, long-chain molecules, ensuring excellent resolution from other lipid-soluble compounds.[4][5][10]

Experimental Protocols

Instrumentation and Materials

Instrumentation:

  • HPLC System with a binary or quaternary pump

  • Autosampler

  • Column Thermostat

  • Evaporative Light Scattering Detector (ELSD)

  • Nitrogen Gas Supply for ELSD

  • Data Acquisition and Processing Software

Chromatographic Column:

  • Column: C30 Reversed-Phase Column (e.g., InertSustain C30)[4]

  • Dimensions: 4.6 mm x 150 mm

  • Particle Size: 5 µm

  • Pore Size: 200 Å[5]

Reagents and Solvents:

  • This compound analytical standard (≥98.0%)[11]

  • Dichloromethane (DCM), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Tetrahydrofuran (THF), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10.0 mg of this compound analytical standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and bring to volume with Dichloromethane (DCM). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) by serial dilution of the primary stock solution with Acetonitrile. These will be used to construct the calibration curve.

Sample Preparation Protocol

The sample preparation will vary based on the matrix. The following is a general protocol for a lipid-based or waxy sample.

  • Extraction:

    • Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

    • Add a suitable volume of a nonpolar solvent like Hexane or Dichloromethane to extract the lipids, including this compound.

    • Vortex vigorously for 2 minutes and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Isolation and Dilution:

    • Carefully transfer the supernatant (the solvent layer containing the analyte) to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of Dichloromethane.

    • Dilute an aliquot of the reconstituted sample with Acetonitrile to a concentration within the calibration range.[12]

  • Filtration:

    • Filter the final diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

HPLC-ELSD Method Parameters

The following tables summarize the optimized chromatographic and detector conditions for the analysis of this compound.

Table 1: HPLC and Column Conditions
ParameterCondition
Column C30, 4.6 x 150 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Dichloromethane / Tetrahydrofuran (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Gradient Program See Table 2
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
15.05050
15.1955
20.0955
Table 3: ELSD Conditions
ParameterSetting
Drift Tube Temp. 50 °C
Nebulizer Temp. 40 °C
Gas (N₂) Flow 2.0 L/min
Detector Gain To be optimized based on signal intensity

Workflow and Data Presentation

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing node_weigh 1. Weighing (Sample / Standard) node_dissolve 2. Dissolution & Extraction (DCM) node_weigh->node_dissolve node_dilute 3. Dilution (Acetonitrile) node_dissolve->node_dilute node_filter 4. Filtration (0.45 µm PTFE) node_dilute->node_filter node_inject 5. HPLC Injection (20 µL) node_filter->node_inject node_separate 6. C30 Column Separation node_inject->node_separate node_detect 7. ELSD Detection node_separate->node_detect node_chromatogram 8. Generate Chromatogram node_detect->node_chromatogram node_integrate 9. Peak Integration & Calibration node_chromatogram->node_integrate node_quantify 10. Quantify This compound node_integrate->node_quantify

Caption: Workflow for this compound quantification by HPLC-ELSD.

Data Analysis

A calibration curve should be generated by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound working standards. The ELSD response is often non-linear and can be fitted to a logarithmic or polynomial function. The concentration of this compound in the prepared samples is then determined by interpolating their peak areas from this calibration curve.

Expected Results: Under the specified conditions, this compound should be well-retained and elute as a sharp, symmetrical peak. The use of a C30 column enhances retention and selectivity for this long-chain alkane.[10] The ELSD provides a stable baseline and sensitive detection, allowing for accurate quantification at low µg/mL levels.

References

Application Note: Hentriacontane as a Certified Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hentriacontane (C₃₁H₆₄) is a long-chain, saturated hydrocarbon, also known as n-hentriacontane.[1] Its high molecular weight, chemical inertness, thermal stability, and well-defined chromatographic behavior make it an excellent certified analytical standard.[2] It is particularly valuable in analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the key applications, physicochemical properties, and detailed protocols for the effective use of this compound as a certified analytical standard in a laboratory setting.

Key Applications

As a certified analytical standard, this compound serves several critical functions in analytical chemistry:

  • Retention Index (RI) Marker: In GC and GC-MS, retention times can vary between instruments and even between runs on the same instrument. This compound, as part of a homologous series of n-alkanes, is used to convert retention times into system-independent Retention Indices (RI).[3][4] This allows for more reliable compound identification by comparing experimental RI values with those in literature and databases.[5]

  • Internal Standard (IS): For the quantification of other long-chain alkanes or similar compounds in complex matrices like environmental samples, plant extracts, or petroleum products.[3][6] Using an internal standard corrects for variations in injection volume and potential sample loss during preparation.

  • Method Development and Validation: this compound can be used to test and validate analytical methods for the analysis of high-molecular-weight, non-polar compounds, ensuring the method's accuracy, precision, and robustness.[7]

Data Presentation

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₃₁H₆₄ [8]
Molecular Weight 436.84 g/mol [2]
CAS Number 630-04-6 [8]
Appearance White, waxy solid/crystals [8][9]
Melting Point 67-69 °C [2]
Boiling Point 458 °C @ 760 mmHg [8]
Assay (as standard) ≥98.0% (GC) [2]

| Solubility | Insoluble in water; Soluble in non-polar solvents like hexane, heptane, and benzene. |[10][11] |

Table 2: Key Mass Spectral Data for this compound (Electron Ionization)

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Interpretation
57 100 C₄H₉⁺ (base peak)
71 ~70 C₅H₁₁⁺
85 ~70 C₆H₁₃⁺
99 ~30 C₇H₁₅⁺
436 Low Molecular Ion (M⁺)

Data is compiled from NIST and PubChem mass spectral libraries. The fragmentation pattern is characteristic of long-chain n-alkanes.[1][12]

Experimental Protocols

These protocols provide a framework for using this compound. Researchers should optimize parameters for their specific instrumentation and application.

Protocol 1: Preparation of Stock and Working Standards

Objective: To prepare accurate concentrations of this compound solutions for use as a calibration or internal standard.

Materials:

  • This compound certified analytical standard (neat solid)[2]

  • n-Hexane or n-Heptane, analytical grade

  • Analytical balance (4-decimal place)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Glass pipettes or calibrated micropipettes

  • Vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh 10.0 mg of this compound standard using an analytical balance. b. Quantitatively transfer the solid to a 10 mL Class A volumetric flask. c. Add a small amount of n-hexane (approx. 5 mL) and gently swirl to dissolve the solid. A brief sonication may aid dissolution. d. Once fully dissolved, bring the flask to the 10 mL mark with n-hexane. e. Cap the flask and invert it 15-20 times to ensure homogeneity. This is the Stock Solution .

  • Working Standard Preparation (e.g., 10 µg/mL): a. Transfer 1.0 mL of the 1000 µg/mL Stock Solution into a 100 mL Class A volumetric flask using a calibrated pipette. b. Dilute to the mark with n-hexane. c. Cap and invert to mix thoroughly. This is the Working Standard . d. Prepare further dilutions as required for the specific analytical range.

Storage: Store all solutions in tightly sealed vials at 4°C. Long-chain alkanes are stable, but solvent evaporation can alter concentrations.

Protocol 2: GC-MS Analysis of this compound

Objective: To establish a robust GC-MS method for the detection and quantification of this compound.

Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column: A non-polar column such as DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended.[13]

  • Carrier Gas: Helium or Hydrogen, high purity

  • Autosampler vials with inserts

Typical GC-MS Parameters:

ParameterRecommended Setting
Injection Port Temp. 300-320 °C
Injection Mode Splitless (for trace analysis) or Split
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)
Oven Program Initial: 100°C, hold 2 min
Ramp: 10°C/min to 320°C
Hold: 10 min at 320°C
MS Transfer Line Temp. 320 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range (m/z) 50 - 500 amu
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) using m/z 57, 71, 85 for enhanced sensitivity.[6]
Note: The high final temperature and long hold time are necessary to ensure the elution of the high-boiling point this compound.

Mandatory Visualizations

Workflow for Analysis Using an Internal Standard

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh this compound (IS) and prepare stock solution C Spike known amount of IS into prepared sample A->C B Prepare Sample (e.g., extraction, cleanup) B->C D Inject spiked sample into GC-MS C->D E Acquire Chromatographic and Mass Spectral Data D->E F Integrate Peak Areas (Analyte and IS) E->F H Calculate Analyte Concentration F->H G Calculate Response Factor from Calibration Standards G->H

Caption: Workflow for quantitative analysis using this compound as an internal standard (IS).

Logical Diagram for Retention Index Calculation

Caption: Logical relationship for calculating the Linear Retention Index (RI) of an analyte.

References

Application Note: Quantitative Analysis of Hentriacontane in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Hentriacontane (n-C31H64) is a long-chain alkane found in various natural sources, including plant waxes and beeswax.[1][2] Its presence in biological systems and potential physiological roles, such as anti-inflammatory effects, have garnered interest from researchers.[3] This application note provides a detailed protocol for the quantitative analysis of this compound in diverse biological matrices such as blood (plasma/serum) and tissue homogenates. The methodology leverages Liquid-Liquid Extraction (LLE) for sample cleanup and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective quantification. This guide is intended for researchers, scientists, and professionals in drug development and life sciences.

Introduction

This compound is a saturated hydrocarbon that has been identified in numerous plants and is a component of some traditional medicines.[1][4] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, biomarker discovery, and understanding its metabolic fate. The inherent complexity of biological samples, which contain a multitude of lipids, proteins, and other endogenous components, presents a significant analytical challenge due to potential matrix effects.[5]

The protocol described herein employs a robust Liquid-Liquid Extraction (LLE) method to isolate this compound from complex sample matrices. LLE is a proven technique for separating compounds based on their differential solubilities in two immiscible liquid phases, making it ideal for extracting nonpolar analytes like this compound from aqueous biological fluids.[6][7] Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity and sensitivity, allowing for reliable detection and quantification at low concentrations.[8][9]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from 1 mL of plasma/serum or 1 g of tissue homogenate.

Materials:

  • Biological Matrix (Plasma, Serum, or Tissue Homogenate)

  • Internal Standard (IS) Solution (e.g., Deuterated this compound or a similar long-chain alkane like Nonacosane, 10 µg/mL in hexane)

  • Hexane (GC grade)

  • Isopropanol (LC-MS grade)

  • Deionized Water

  • Sodium Sulfate (Anhydrous)

  • Centrifuge tubes (15 mL, glass)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC vials with inserts

Protocol:

  • Sample Aliquoting: Pipette 1 mL of the biological sample (plasma, serum, or tissue homogenate) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 10 µg/mL Internal Standard solution to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 2 mL of isopropanol to the tube. Vortex vigorously for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction:

    • Add 5 mL of hexane to the tube.

    • Cap the tube and vortex for 2 minutes to ensure thorough mixing of the aqueous and organic phases.[10]

    • Centrifuge the mixture at 3000 x g for 10 minutes to separate the layers.

  • Organic Layer Collection: Carefully transfer the upper organic (hexane) layer to a clean glass tube using a glass Pasteur pipette. Avoid disturbing the protein pellet and aqueous layer.[11]

  • Re-extraction (Optional but Recommended): To improve recovery, add another 5 mL of hexane to the original tube and repeat steps 4 and 5, combining the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of hexane. Vortex for 30 seconds.

  • Transfer: Transfer the final extract to a GC vial with a glass insert for analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890 GC with 7000 Series Triple Quadrupole MS or equivalent).[8]

GC Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 20°C/min to 320°C

    • Hold: 10 minutes at 320°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.[9]

  • Ions for Monitoring (SIM mode):

    • This compound (C31H64, MW 436.8): m/z 57 (base peak), 71, 85

    • Nonacosane (IS, C29H60, MW 408.8): m/z 57 (base peak), 71, 85 (Note: Retention time will differentiate from the analyte)

Data Presentation

Quantitative data should be compiled to assess the concentration of this compound across different biological matrices. The table below provides an example of how to present such data, including key quality control parameters.

Table 1: Quantitative Analysis of this compound in Biological Matrices

Biological MatrixSample IDThis compound Conc. (ng/mL or ng/g)% Recovery% RSD (n=3)
Human Plasma P-0115.292.54.8
P-0221.794.13.5
P-0318.991.85.1
Rat Liver L-0145.888.36.2
L-0252.189.55.5
L-0349.687.96.8
Adipose Tissue A-01155.485.48.1
A-02172.386.27.4
A-03161.984.78.9
QC Low 10 ng/mL9.898.04.1
QC Mid 50 ng/mL51.2102.43.2
QC High 150 ng/mL145.597.02.8

% Recovery and % RSD (Relative Standard Deviation) are critical for method validation and ensuring data reliability.

Visualizations

The following diagrams illustrate the key processes involved in the quantitative analysis of this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (Plasma, Tissue Homogenate) Spike 2. Spike Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (Isopropanol) Spike->Precipitate Extract 4. Liquid-Liquid Extraction (Hexane) Precipitate->Extract Separate 5. Phase Separation (Centrifugation) Extract->Separate Collect 6. Collect Organic Layer Separate->Collect Dry 7. Evaporate to Dryness Collect->Dry Reconstitute 8. Reconstitute in Hexane Dry->Reconstitute GCMS 9. GC-MS Analysis Reconstitute->GCMS Data 10. Data Processing (Quantification) GCMS->Data

Caption: Workflow for this compound quantification.

LLE_Principle Principle of Liquid-Liquid Extraction cluster_0 Step 1: Initial State cluster_1 Step 2: Add Immiscible Organic Solvent & Mix cluster_2 Step 3: Phase Separation a Aqueous Layer (Sample + Polar Solvent) Contains this compound (Analyte) and Matrix Impurities b Organic Layer (Hexane) + Aqueous Layer (Vortex to mix) Analyte This compound (High affinity for organic phase) b->Analyte Impurities Polar Impurities (Remain in aqueous phase) b->Impurities c_top Organic Layer (Hexane) Contains extracted this compound Analyte->c_top Analyte partitions into organic phase c_bottom Aqueous Layer Contains polar impurities Impurities->c_bottom Impurities remain in aqueous phase

Caption: Principle of Liquid-Liquid Extraction (LLE).

References

Synthesis of n-Hentriacontane: A Detailed Guide to Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hentriacontane (C₃₁H₆₄) is a long-chain aliphatic hydrocarbon that has garnered interest in various scientific fields, including its potential as an anti-inflammatory agent. This document provides detailed application notes and protocols for the chemical synthesis of n-hentriacontane, targeting researchers in academia and the pharmaceutical industry. The focus is on modern, efficient synthetic methodologies that offer high yields and purity.

Spectroscopic Data for n-Hentriacontane

For characterization of the final product, the following spectroscopic data can be utilized:

  • ¹H NMR: Spectra available in the Sadler Research Laboratories spectral collection.[1]

  • Mass Spectrometry (GC-MS): The NIST/EPA/MSDC Mass Spectral Database contains mass spectral data for n-hentriacontane (MASS: 17547).[1] The Human Metabolome Database also provides experimental GC-MS data.[2]

  • IR and other Spectroscopic Methods: An ethyl acetate extract of Oryza sativa (rice) hulls, which contains hentriacontane, was analyzed using 500 MHz NMR (1D and 2D), EI-MS, FAB-MS, IR, and UV spectrophotometry to elucidate the structures of its components.[1]

Synthesis Routes

Several synthetic strategies can be employed for the preparation of n-hentriacontane. While classical methods like the Wurtz reaction exist, modern cross-coupling reactions offer greater control and efficiency.

Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method that involves the decarboxylative dimerization of carboxylates. For the synthesis of n-hentriacontane (C₃₁), this method is not ideal as it typically produces symmetrical alkanes (with an even number of carbons). However, a related long-chain alkane, n-triacontane (C₃₀), has been synthesized with high yield from palmitic acid (C₁₆), providing a valuable reference protocol.

Experimental Protocol: Synthesis of n-Triacontane from Palmitic Acid (Adapted for n-Hentriacontane concept)

This protocol for n-triacontane offers a conceptual basis. To synthesize the odd-numbered n-hentriacontane via a Kolbe-type reaction, a cross-coupling between two different carboxylates would be necessary, which often leads to a mixture of products.

Materials:

  • Palmitic Acid (for n-triacontane) or a mixture of pentadecanoic acid and hexadecanoic acid (for n-hentriacontane)

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Petroleum Ether

  • Platinum electrodes

  • Electrolysis cell

Procedure:

  • Preparation of the Electrolyte: A biphasic solvent system is prepared. The aqueous phase consists of a solution of the carboxylic acid(s) and KOH in a mixture of water and methanol. The organic phase is petroleum ether.

  • Electrolysis: The electrolysis is carried out in a suitable cell with platinum electrodes.

  • Reaction Conditions (Optimized for n-Triacontane):

    • KOH amount: 1.3 equivalents

    • Reaction Temperature: 55-57 °C

    • Cell Voltage: 20.0 V

    • Reaction Time: 20 hours

  • Work-up and Purification: After the electrolysis is complete, the organic phase is separated, washed, and the solvent is evaporated. The crude product is then purified, typically by recrystallization.

Quantitative Data for n-Triacontane Synthesis:

ParameterValue
Starting Material Palmitic Acid
Product n-Triacontane
Maximum Yield 69.5%
Modern Cross-Coupling Reactions

Modern palladium- or nickel-catalyzed cross-coupling reactions provide highly efficient and selective methods for the formation of carbon-carbon bonds, making them well-suited for the synthesis of long-chain alkanes like n-hentriacontane. These methods generally involve the reaction of an organometallic reagent with an organic halide.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.

Conceptual Synthesis of n-Hentriacontane via Kumada Coupling:

This reaction would involve the coupling of a 15-carbon Grignard reagent with a 16-carbon alkyl halide, or vice versa.

  • Route A: Pentadecylmagnesium bromide + 1-Iodohexadecane

  • Route B: Hexadecylmagnesium bromide + 1-Iodopentadecane

Experimental Protocol (General):

  • Preparation of the Grignard Reagent: The appropriate alkyl bromide (e.g., 1-bromopentadecane) is reacted with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.

  • Coupling Reaction: To a solution of the second alkyl halide (e.g., 1-iodohexadecane) and a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂) in an ethereal solvent, the prepared Grignard reagent is added dropwise at a controlled temperature.

  • Work-up and Purification: The reaction is quenched with a dilute acid solution. The organic layer is separated, washed, dried, and the solvent is removed. The product is purified by column chromatography and/or recrystallization.

The Corey-House synthesis utilizes a lithium diorganocuprate (Gilman reagent) to couple with an organic halide. This method is known for its high yields and tolerance to various functional groups.

Conceptual Synthesis of n-Hentriacontane via Corey-House Synthesis:

  • Reactants: Lithium dipentadecylcuprate + 1-Iodohexadecane

Experimental Protocol (General):

  • Preparation of the Gilman Reagent:

    • 1-Bromopentadecane is reacted with lithium metal in anhydrous ether to form pentadecyllithium.

    • Two equivalents of the pentadecyllithium are then reacted with one equivalent of copper(I) iodide to form lithium dipentadecylcuprate.

  • Coupling Reaction: The Gilman reagent is reacted with 1-iodohexadecane in an ethereal solvent at a low temperature.

  • Work-up and Purification: The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by chromatography and/or recrystallization.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.

Conceptual Synthesis of n-Hentriacontane via Negishi Coupling:

  • Reactants: Pentadecylzinc halide + 1-Iodohexadecane

Experimental Protocol (General):

  • Preparation of the Organozinc Reagent: 1-Bromopentadecane is reacted with activated zinc to form the pentadecylzinc bromide.

  • Coupling Reaction: The organozinc reagent is then coupled with 1-iodohexadecane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Work-up and Purification: The reaction mixture is worked up by standard procedures, and the product is purified by chromatography.

The Suzuki coupling uses an organoboron compound (e.g., a boronic acid or ester) to couple with an organic halide, catalyzed by a palladium complex.

Conceptual Synthesis of n-Hentriacontane via Suzuki Coupling:

  • Reactants: Pentadecylboronic ester + 1-Iodohexadecane

Experimental Protocol (General):

  • Preparation of the Boronic Ester: 1-Pentadecene can be hydroborated to form the corresponding alkylborane, which is then converted to the boronic ester.

  • Coupling Reaction: The pentadecylboronic ester is coupled with 1-iodohexadecane in the presence of a palladium catalyst and a base (e.g., potassium carbonate).

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, and the product is purified by column chromatography.

Visualizing Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Kolbe_Electrolysis cluster_start Starting Materials cluster_process Process cluster_product Products start1 Pentadecanoic Acid (C15) process Kolbe Electrolysis (Anodic Oxidation) start1->process start2 Hexadecanoic Acid (C16) start2->process product n-Hentriacontane (C31) process->product side_products CO2 + H2 + Symmetrical Alkanes process->side_products

Kolbe Electrolysis for n-Hentriacontane Synthesis.

Cross_Coupling_Reactions cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_coupling Coupling Step cluster_product Product C15_halide C15 Alkyl Halide Organometallic C15 or C16 Organometallic Reagent C15_halide->Organometallic C16_halide C16 Alkyl Halide Coupling Cross-Coupling Reaction C16_halide->Coupling Metal Metal (Mg, Li, Zn, B-R) Metal->Organometallic Catalyst Pd or Ni Catalyst Catalyst->Coupling Organometallic->Coupling Product n-Hentriacontane Coupling->Product

General Workflow for Cross-Coupling Syntheses.

Conclusion

The synthesis of n-hentriacontane can be achieved through various methods. While Kolbe electrolysis provides a route for long-chain alkanes, its application to odd-numbered chains is complicated by the formation of side products. Modern cross-coupling reactions, such as the Kumada, Corey-House, Negishi, and Suzuki couplings, offer more controlled and potentially higher-yielding pathways. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield. The provided protocols and conceptual frameworks serve as a detailed guide for researchers embarking on the synthesis of this and other very long-chain alkanes.

References

Application Notes: Hentriacontane in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hentriacontane, a long-chain saturated hydrocarbon (C31H64), has emerged as a promising natural product with significant pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Found in various plants and beeswax, this compound is gaining attention in pharmaceutical research for its ability to modulate key inflammatory pathways.[3] These application notes provide a comprehensive overview of the use of this compound in developing and conducting anti-inflammatory assays, detailing its mechanism of action, experimental protocols, and efficacy data for researchers and drug development professionals.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by suppressing the activation of critical signaling pathways involved in the inflammatory response.[4][5] Studies have demonstrated that this compound significantly inhibits the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), prostaglandin E2 (PGE2), and nitric oxide (NO).[1][4][6][7]

The core mechanism involves the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to prevent the translocation of the NF-κB p65 subunit into the nucleus in macrophage cell lines.[1][2] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][8] Additionally, this compound has been shown to regulate the activation of caspase-1, another key player in the inflammatory process.[4][5][8]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB IκBα Degradation NFkB_IkB->NFkB Releases NF-κB This compound This compound This compound->NFkB Inhibits Translocation DNA DNA Binding & Gene Transcription NFkB_nuc->DNA Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Induces Expression

Caption: this compound inhibits the NF-κB signaling pathway.

Data Presentation

The anti-inflammatory efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound

ParameterCell LineStimulantThis compound ConcentrationResultReference
Pro-inflammatory Cytokines RAW 264.7LPS1, 5, 10 µMSignificant reduction in TNF-α, IL-6, MCP-1, IL-1β[1]
Peritoneal MacrophagesLPSNot SpecifiedAmeliorated expression of TNF-α, IL-6[4][5]
Inflammatory Mediators RAW 264.7LPS1, 5, 10 µMSignificant reduction in NO, PGE2, LTB4[1][2]
Peritoneal MacrophagesLPSNot SpecifiedAmeliorated expression of PGE2, COX-2, iNOS[4][5]
NF-κB Translocation RAW 264.7LPS1, 5, 10 µMSuppressed LPS-induced translocation of NF-κB[1][2]

Table 2: Summary of In Vivo Anti-inflammatory Activity of this compound

ModelAnimalThis compound DoseParameter MeasuredResultReference
Carrageenan-induced Paw Edema Balb/c Mice1, 2, 5 mg/kgPaw VolumeSignificant reduction in paw edema[1][7]
LPS-induced Systemic Inflammation Balb/c Mice1, 2, 5 mg/kgSerum CytokinesSignificant reduction in TNF-α, IL-6, MCP-1, IL-1β[1][2][7]
Phagocytic Index Balb/c Mice1, 2, 5 mg/kgCarbon ClearanceSignificant reduction[1]

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the investigation of this compound's anti-inflammatory properties.

G cluster_culture Cell Preparation cluster_treatment Treatment Protocol cluster_collection Sample Collection cluster_analysis Downstream Analysis start Start Assay seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound (1, 5, 10 µM) for 1h incubate_24h->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse remaining cells stimulate->lyse_cells griess_assay Griess Assay (for Nitric Oxide) collect_supernatant->griess_assay elisa ELISA (for TNF-α, IL-6, PGE2) collect_supernatant->elisa western_blot Western Blot (for NF-κB, COX-2) lyse_cells->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.
Protocol 1: In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages

This protocol details the steps to assess the effect of this compound on LPS-stimulated macrophages.

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (≥95% purity)[7]

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and PGE2

  • MTT assay kit for cell viability

  • Phosphate Buffered Saline (PBS)

2. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

3. Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, ensuring final concentration does not affect cell viability).

  • After 24 hours of cell adherence, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM).[1]

  • Incubate for 1 hour.

  • Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.

  • Incubate for an additional 24 hours.

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.[9] A standard curve using sodium nitrite should be prepared to quantify NO concentration.[9]

  • Cytokine and PGE2 Measurement (ELISA):

    • Collect the supernatant from the treated cells.

    • Measure the concentrations of TNF-α, IL-6, and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.[9]

  • Cell Viability (MTT Assay):

    • Perform an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound.[9]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a standard model for evaluating the acute anti-inflammatory activity of this compound in vivo.[10][11]

1. Animals:

  • Male Balb/c mice or Wistar rats (6-8 weeks old).[1][12]

  • Acclimatize animals for at least one week before the experiment.

2. Materials and Reagents:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Diclofenac sodium, 10 mg/kg)[11]

  • Plethysmometer for paw volume measurement

3. Experimental Procedure:

  • Grouping: Randomly divide the animals into groups (n=6-10 per group):

    • Group 1: Vehicle control

    • Group 2: Carrageenan control (receives vehicle)

    • Group 3: Positive control (Diclofenac sodium) + Carrageenan

    • Group 4-6: this compound (1, 2, 5 mg/kg, administered orally or intraperitoneally) + Carrageenan.[1]

  • Dosing: Administer this compound or the respective control vehicle to the animals 1 hour before inducing inflammation.[11]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[12][13]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

    • The degree of swelling is calculated as the increase in paw volume compared to the initial volume.

    • Calculate the percentage inhibition of edema for the treated groups relative to the carrageenan control group.

5. Biochemical Analysis (Optional):

  • At the end of the experiment, animals can be euthanized, and blood samples collected to measure systemic levels of TNF-α and IL-6 via ELISA.[11]

  • The inflamed paw tissue can be excised for histopathological examination or to measure levels of myeloperoxidase (MPO) and malondialdehyde (MDA) as markers of neutrophil infiltration and oxidative stress, respectively.[12]

References

Application Notes and Protocols for Studying Fungal Spore Germination with Hentriacontane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hentriacontane (C₃₁H₆₄) is a long-chain alkane found in the epicuticular wax of various plants.[1] Recent studies have identified its role as a stimulant of fungal spore germination, particularly for the urediniospores of the rust fungus Puccinia psidii.[1][2] This discovery opens up avenues for investigating the intricate signaling pathways that govern fungal spore dormancy and activation. Understanding how external chemical cues like this compound influence germination is crucial for developing novel antifungal strategies and for deciphering the mechanisms of plant-fungus interactions.

These application notes provide a comprehensive overview of the use of this compound as a tool to study fungal spore germination. Included are detailed experimental protocols, data presentation guidelines, and visual representations of the hypothesized signaling pathways and experimental workflows.

Principle of Action

The primary proposed mechanism by which this compound stimulates fungal spore germination is by counteracting the effects of self-inhibitory compounds present on the spore surface.[2] Many fungal spores produce self-inhibitors to prevent germination in dense populations, a phenomenon known as the "crowding effect."[3] These inhibitors are often lipophilic molecules. This compound, being a non-polar hydrocarbon, is thought to disrupt the action of these self-inhibitors, thereby releasing the spore from its dormant state and allowing germination to proceed.

Applications

  • Elucidating Germination Pathways: this compound can be used as a chemical probe to dissect the signaling cascades involved in breaking spore dormancy.

  • Screening for Antifungal Compounds: By inducing germination, this compound can be used in high-throughput screens to identify compounds that inhibit the germination process, a critical step in fungal pathogenesis.[4]

  • Understanding Plant-Fungus Interactions: As a component of plant cuticular wax, this compound's role in germination provides insights into the initial stages of fungal infection on host plant surfaces.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on the germination of Puccinia psidii urediniospores. It is important to note that the available data is primarily from a single study, and further research is needed to establish a more detailed dose-response relationship and to determine the effects on other fungal species.

Fungal SpeciesSpore TypeThis compound ConcentrationIncubation ConditionsObserved Effect on GerminationReference
Puccinia psidiiUrediniosporesNot specified (active fraction)2% water agar, spores in mineral oilUp to 88% increase compared to control[1][2]
Puccinia psidiiUrediniospores200 ppm2% water agar, spores in mineral oilStimulatory effect observed[1]

Experimental Protocols

This section provides a detailed protocol for a fungal spore germination assay using this compound. This protocol is based on the methodology reported for Puccinia psidii and can be adapted for other fungal species.

Materials
  • This compound (C₃₁H₆₄)

  • Mineral oil (sterile)

  • Fungal spores of interest

  • 2% Water agar plates (sterile)

  • Sterile distilled water

  • Microscope slides and coverslips

  • Microscope with imaging capabilities

  • Hemocytometer or similar cell counting device

  • Incubator

Protocol 1: Preparation of this compound Stock Solution
  • Due to the non-polar nature of this compound, a suitable organic solvent may be required for initial solubilization before suspension in mineral oil. Hexane was used in the original extraction of the active fraction. However, for direct application, dissolving this compound in a minimal amount of a volatile solvent like chloroform or dichloromethane and then incorporating it into the mineral oil is a possible approach. Ensure the final concentration of the solvent is negligible and does not affect spore germination.

  • Prepare a stock solution of this compound in mineral oil. For example, to achieve a 2000 ppm stock solution, dissolve 2 mg of this compound in 1 mL of mineral oil.

  • Prepare serial dilutions of the this compound-mineral oil solution to achieve the desired final concentrations for the assay (e.g., 2, 20, 200, 2000 ppm).

Protocol 2: Fungal Spore Germination Assay
  • Spore Suspension Preparation:

    • Harvest fresh fungal spores from a culture or infected plant material.

    • Determine the spore concentration using a hemocytometer.

    • Prepare a spore suspension in sterile mineral oil to a final concentration of approximately 2 x 10⁴ spores/mL.

  • Assay Setup:

    • Pipette 100 µL of the spore suspension onto the surface of a 2% water agar plate.

    • Add the desired volume of the this compound stock solution to the spore suspension on the agar plate to achieve the final test concentration. For the control, add an equal volume of pure mineral oil.

    • Gently mix the spore suspension and the this compound solution on the agar surface using a sterile spreader.

    • Prepare triplicate plates for each concentration and the control.

  • Incubation:

    • Incubate the plates at a temperature optimal for the germination of the specific fungal species (e.g., 25°C).[5]

    • Incubate in the dark to avoid any light-induced effects on germination.

    • Incubation time will vary depending on the fungus, typically ranging from 6 to 48 hours.[5]

  • Assessment of Germination:

    • After the incubation period, observe the spores under a microscope at 100x or 200x magnification.

    • A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.

    • Count the number of germinated and non-germinated spores in at least three different fields of view per plate. A minimum of 100 spores should be counted per replicate.

    • Calculate the percentage of germination for each replicate.

Data Analysis
  • Calculate the mean germination percentage and standard deviation for each treatment group.

  • Compare the germination percentages of the this compound-treated groups with the control group using appropriate statistical tests (e.g., t-test or ANOVA).

  • If multiple concentrations were tested, a dose-response curve can be generated by plotting the germination percentage against the this compound concentration.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for this compound-induced fungal spore germination, based on the principle of counteracting self-inhibitors.

Hentriacontane_Signaling_Pathway cluster_spore Fungal Spore Surface Self_Inhibitor Self-Inhibitor (e.g., Oxylipin) Receptor PKA/MAPK Pathway Receptor Self_Inhibitor->Receptor Inhibits Germination_Signal Germination Signaling Cascade (cAMP/PKA, MAPK) Receptor->Germination_Signal Activates This compound This compound This compound->Self_Inhibitor Sequesters or Displaces Germination Spore Germination Germination_Signal->Germination

Caption: Hypothesized signaling pathway of this compound action.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the fungal spore germination assay with this compound.

Experimental_Workflow Start Start Prepare_this compound Prepare this compound Stock Solutions Start->Prepare_this compound Prepare_Spores Prepare Fungal Spore Suspension Start->Prepare_Spores Assay_Setup Set up Germination Assay on Water Agar Plates Prepare_this compound->Assay_Setup Prepare_Spores->Assay_Setup Incubation Incubate Plates Assay_Setup->Incubation Microscopy Microscopic Observation and Spore Counting Incubation->Microscopy Data_Analysis Calculate Germination % and Statistical Analysis Microscopy->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the spore germination assay.

Limitations and Future Directions

The current understanding of this compound's effect on fungal spore germination is largely based on a single study on Puccinia psidii. Therefore, the broader applicability of these findings to other fungal species is yet to be determined. Future research should focus on:

  • Screening a wider range of fungal species: Evaluating the effect of this compound on the spore germination of other pathogenic and non-pathogenic fungi.

  • Elucidating the precise molecular mechanism: Identifying the specific self-inhibitors that are counteracted by this compound and the downstream signaling components that are activated.

  • Investigating structure-activity relationships: Testing the effects of other alkanes with varying chain lengths to understand the structural requirements for germination stimulation.

By addressing these research gaps, a more complete picture of the role of alkanes in fungal biology will emerge, potentially leading to new and innovative approaches for fungal control.

References

Application Notes and Protocols for Hentriacontane-Based Artificial Cuticle Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of hentriacontane as a key component in the formulation of artificial cuticle models for in vitro drug permeation and delivery studies. The protocols detailed below are intended to offer a foundational methodology that can be adapted and optimized for specific research applications.

Introduction

This compound (C31H64) is a long-chain alkane naturally present in the epicuticular waxes of many plants, contributing to their barrier properties against water loss and external stressors.[1] Its chemical stability and hydrophobicity make it an excellent candidate for developing artificial membranes that mimic the lipid barrier of biological tissues, such as the stratum corneum of the skin or the plant cuticle. These models are invaluable tools in the early stages of drug discovery and formulation development, offering a cost-effective and reproducible alternative to animal and human tissue studies for assessing the passive diffusion of active pharmaceutical ingredients (APIs).

Applications
  • Screening of Topical and Transdermal Formulations: Evaluating the permeation of APIs from creams, ointments, gels, and patches.

  • Investigating the Effect of Penetration Enhancers: Studying the influence of various chemical and physical enhancers on drug diffusion across a lipid barrier.

  • Agrochemical Formulation Development: Assessing the penetration of pesticides and herbicides through a simulated plant cuticle.[2]

  • Cosmetic Science: Testing the absorption of active ingredients from cosmetic formulations.

Experimental Protocols

Protocol 1: Formulation of this compound-Based Artificial Cuticle

This protocol describes the preparation of an artificial wax model that simulates the composition of a plant cuticle, as demonstrated in studies on Schefflera elegantissima.[1]

Materials:

  • n-Hentriacontane (C31)

  • n-Nonacosane (C29)

  • 1-Triacontanol (C30-OH)

  • 1-Dotriacontanol (C32-OH)

  • Chloroform (or other suitable volatile solvent)

  • Synthetic membrane support (e.g., polycarbonate, polydimethylsiloxane)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Prepare the Wax Mixture: In a glass beaker, dissolve n-hentriacontane, n-nonacosane, 1-triacontanol, and 1-dotriacontanol in chloroform. A recommended starting ratio, based on the composition of Schefflera elegantissima cuticle wax, is provided in Table 1.[1]

  • Dissolution: Gently heat the mixture on a heating plate with continuous stirring until all components are fully dissolved, forming a clear solution.

  • Membrane Coating: Carefully apply the warm wax solution onto the surface of the synthetic membrane support. The coating can be achieved by various methods, such as dip-coating, spin-coating, or drop-casting, to achieve a uniform and controlled thickness.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood at room temperature. This will leave a thin, solid film of the artificial cuticle on the support membrane.

  • Drying and Storage: For complete removal of the solvent, the coated membranes can be placed in a desiccator under vacuum for several hours. Store the prepared artificial cuticles in a clean, dry environment until use.

Table 1: Composition of this compound-Based Artificial Cuticle Model

ComponentChemical FormulaRatioRole in the Cuticle Model
n-HentriacontaneC31H645.4Major long-chain alkane, provides hydrophobicity.
n-NonacosaneC29H602.3Contributes to the crystalline structure of the wax.
1-DotriacontanolC32H66O2.3Long-chain alcohol, influences the polarity of the mix.
1-TriacontanolC30H62O1.0Modulates the packing and fluidity of the lipid matrix.
Protocol 2: In Vitro Drug Permeation Study using a Franz Diffusion Cell

This protocol outlines the procedure for assessing the permeation of a drug through the prepared this compound-based artificial cuticle using a vertical Franz diffusion cell.

Materials:

  • Franz diffusion cell apparatus

  • This compound-based artificial cuticle (prepared as in Protocol 1)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, ethanol/water mixture)

  • Donor formulation (e.g., drug-containing solution, gel, or cream)

  • Magnetic stirrer

  • Water bath with temperature control

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Assembly of the Franz Diffusion Cell:

    • Mount the prepared this compound-based artificial cuticle between the donor and receptor chambers of the Franz diffusion cell, ensuring the coated side faces the donor chamber.

    • Clamp the chambers together securely to prevent leakage.

  • Receptor Chamber Preparation:

    • Fill the receptor chamber with pre-warmed (typically 32°C or 37°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the membrane.

    • Place a small magnetic stir bar in the receptor chamber and begin stirring at a constant rate to ensure a homogenous concentration in the receptor fluid.

  • Temperature Equilibration:

    • Place the assembled Franz cell in a water bath set to maintain the desired temperature at the membrane surface (e.g., 32°C for skin permeation studies).

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Donor Formulation:

    • Apply a precise amount of the donor formulation onto the surface of the artificial cuticle in the donor chamber.

    • Cover the donor chamber to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples to determine the concentration of the permeated drug using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

    • The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

    • The permeability coefficient (Kp) can be calculated using the following equation: Kp = Jss / Cd (where Cd is the concentration of the drug in the donor compartment).

Data Presentation

Quantitative data from permeation studies should be summarized in a clear and structured format to allow for easy comparison between different formulations or experimental conditions. Table 2 provides a template for presenting such data.

Table 2: Example Template for Drug Permeability Data

Drug CompoundFormulation TypeSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (h)
[Drug A][e.g., Hydrogel][Experimental Value][Calculated Value][Experimental Value]
[Drug B][e.g., Cream][Experimental Value][Calculated Value][Experimental Value]
[Drug C][e.g., Ointment][Experimental Value][Calculated Value][Experimental Value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for conducting a drug permeation study using a this compound-based artificial cuticle in a Franz diffusion cell.

G cluster_prep Membrane Preparation cluster_franz Franz Diffusion Cell Assay cluster_analysis Data Analysis prep1 Dissolve Wax Components (this compound, etc.) in Solvent prep2 Coat Synthetic Support Membrane prep1->prep2 prep3 Evaporate Solvent to Form Artificial Cuticle prep2->prep3 franz1 Assemble Franz Cell with Artificial Cuticle prep3->franz1 franz2 Fill Receptor Chamber and Equilibrate Temperature franz1->franz2 franz3 Apply Donor Formulation franz2->franz3 franz4 Collect Samples at Time Intervals franz3->franz4 analysis1 Quantify Drug Concentration (e.g., HPLC) franz4->analysis1 analysis2 Calculate Cumulative Permeation and Flux analysis1->analysis2 analysis3 Determine Permeability Coefficient (Kp) analysis2->analysis3

Caption: Experimental workflow for drug permeation studies.

Factors Influencing Drug Permeation

The permeation of a drug through the artificial cuticle is a multifactorial process. The following diagram illustrates the key relationships between the properties of the drug, the vehicle, and the membrane itself.

G drug Drug Properties mw Molecular Weight drug->mw logp LogP (Lipophilicity) drug->logp vehicle Vehicle Properties solubility Solubility in Vehicle vehicle->solubility viscosity Viscosity vehicle->viscosity enhancers Penetration Enhancers vehicle->enhancers membrane Membrane Properties composition Wax Composition (this compound Ratio) membrane->composition thickness Membrane Thickness membrane->thickness permeation Drug Permeation (Flux, Kp) mw->permeation logp->permeation solubility->permeation viscosity->permeation enhancers->permeation composition->permeation thickness->permeation

References

Application Notes and Protocols for In-Vitro Cell-Based Assays to Determine the Biological Activity of Hentriacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontane, a long-chain saturated hydrocarbon, has garnered scientific interest for its potential pharmacological activities. Primarily recognized for its potent anti-inflammatory properties, emerging research also suggests possible anti-cancer and cytotoxic effects. These application notes provide a comprehensive overview of in-vitro cell-based assays to investigate the biological activities of this compound, with a focus on its anti-inflammatory and potential anti-cancer mechanisms. Detailed protocols for key experiments are provided to facilitate research and development in this area.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory effects in various in-vitro models. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Key In-Vitro Models:
  • RAW 264.7 Macrophages: A murine macrophage cell line commonly used to study inflammation. Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in these cells.

  • Mouse Peritoneal Macrophages: Primary macrophages harvested from the peritoneal cavity of mice, offering a more physiologically relevant model.

Quantitative Data Summary
Cell LineAssayMediator/CytokineConcentration of this compoundResultReference
RAW 264.7Griess AssayNitric Oxide (NO)1, 5, 10 µMSignificant reduction in LPS-induced NO production.[1]
RAW 264.7ELISATNF-α1, 5, 10 µMSignificant reduction in LPS-induced TNF-α production.[1]
RAW 264.7ELISAIL-61, 5, 10 µMSignificant reduction in LPS-induced IL-6 production.[1]
RAW 264.7ELISAIL-1β1, 5, 10 µMSignificant reduction in LPS-induced IL-1β production.[1]
RAW 264.7ELISAMCP-11, 5, 10 µMSignificant reduction in LPS-induced MCP-1 production.[1]
RAW 264.7ELISAProstaglandin E2 (PGE2)1, 5, 10 µMSignificant reduction in LPS-induced PGE2 production.[1]
RAW 264.7Leukotriene B4 AssayLeukotriene B4 (LTB4)1, 5, 10 µMSignificant reduction in LPS-induced LTB4 production.[1]
Mouse Peritoneal MacrophagesCaspase-1 Activity AssayCaspase-1Not specifiedAmeliorated activation of caspase-1.
Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, initiating their transcription. This compound has been shown to suppress the LPS-induced translocation of the NF-κB p65 subunit to the nucleus[1].

Hentriacontane_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols: Anti-inflammatory Assays

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess assay and ELISA) at a density of 5 x 10^4 cells/well.

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant for subsequent analysis of inflammatory mediators.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite Standard Solution (for standard curve).

  • Protocol:

    • Add 50 µL of cell culture supernatant to a 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1) in the cell culture supernatant.

  • Materials:

    • Commercially available ELISA kits for TNF-α, IL-6, IL-1β, and MCP-1.

    • Microplate reader.

  • Protocol:

    • Follow the instructions provided with the commercial ELISA kit.

    • Typically, the protocol involves coating a 96-well plate with a capture antibody, adding the cell culture supernatant, followed by the addition of a detection antibody and a substrate for color development.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.

Prostaglandin E2 (PGE2) Measurement
  • Method: Competitive ELISA using a commercial kit.

  • Protocol:

    • Use a commercial PGE2 ELISA kit and follow the manufacturer's protocol.

    • The assay typically involves competition between PGE2 in the sample and a fixed amount of labeled PGE2 for a limited number of antibody binding sites.

    • The amount of labeled PGE2 bound is inversely proportional to the concentration of PGE2 in the sample.

Caspase-1 Activity Assay

This assay measures the activity of caspase-1, an enzyme involved in the processing and activation of pro-inflammatory cytokines like IL-1β.

  • Method: Fluorometric or colorimetric assay using a commercial kit.

  • Protocol:

    • Prepare cell lysates from treated cells.

    • Use a commercial caspase-1 activity assay kit.

    • The assay is based on the cleavage of a specific substrate by caspase-1, which releases a fluorescent or colorimetric molecule.

    • Measure the fluorescence or absorbance to determine caspase-1 activity.

Anti-Cancer and Cytotoxic Activity of this compound: An Area for Further Investigation

While this compound is a known component of some plant extracts that exhibit anti-cancer properties, there is limited data on the direct cytotoxic and anti-proliferative effects of isolated this compound on cancer cell lines. One study identified this compound within a dichloromethane fraction of Alnus incana that induced G0/G1 cell cycle arrest and apoptosis in HeLa cells[2]. However, the specific contribution of this compound to these effects was not determined.

Further research is required to elucidate the direct anti-cancer potential of this compound. The following are suggested in-vitro cell-based assays to explore this activity.

Suggested In-Vitro Assays for Anti-Cancer Activity:
  • Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, or LDH release assay): To determine the effect of this compound on the viability of various cancer cell lines (e.g., HeLa, MCF-7, HCT116).

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activation assays): To investigate if this compound can induce programmed cell death in cancer cells.

  • Cell Cycle Analysis (Flow Cytometry): To determine if this compound causes cell cycle arrest at specific phases.

Experimental Workflow for Investigating Anti-Cancer Activity

Anticancer_Workflow start Start cell_culture Cancer Cell Culture (e.g., HeLa, MCF-7, HCT116) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_assay end End apoptosis_assay->end cell_cycle_assay->end

Caption: Proposed workflow for investigating this compound's anti-cancer activity.

Conclusion

This compound demonstrates significant and well-documented anti-inflammatory activity in-vitro, primarily through the inhibition of the NF-κB signaling pathway. The provided protocols offer a robust framework for researchers to further investigate these effects. The potential anti-cancer and cytotoxic activities of this compound represent a promising but underexplored area of research. The suggested assays and workflow provide a starting point for future investigations into its efficacy as a potential therapeutic agent in oncology.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. Always follow appropriate safety precautions when working with cell cultures and chemical reagents.

References

Troubleshooting & Optimization

Technical Support Center: Working with Hentriacontane In-Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hentriacontane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in-vitro experiments, with a primary focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a long-chain, saturated hydrocarbon with the chemical formula C₃₁H₆₄.[1][2] It is a waxy solid at room temperature and is known for its anti-inflammatory, antitumor, and antimicrobial properties.[1][3][4] Its highly non-polar nature makes it extremely hydrophobic, presenting a significant challenge for its use in aqueous-based in-vitro systems.[1]

Data Presentation: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₁H₆₄[3]
Molecular Weight 436.84 g/mol [3]
Appearance Waxy Solid[1]
Water Solubility Insoluble[1][3]
DMSO Solubility Insoluble[3]
Other Solubilities Slightly soluble in ethanol, benzene, chloroform; soluble in petroleum ether.[5]
Melting Point 67-70 °CN/A
Boiling Point 458 °CN/A

Q2: Why is this compound so difficult to dissolve for cell culture experiments?

This compound is an alkane, composed solely of carbon and hydrogen atoms, making it extremely non-polar.[1][2] Cell culture media are aqueous-based and therefore highly polar. This fundamental mismatch in polarity ("like dissolves like") makes this compound virtually insoluble in media. Furthermore, its waxy, solid nature at room temperature requires specific strategies to break down its crystal lattice structure.[1][6]

Q3: What are the recommended methods for preparing this compound solutions for in-vitro use?

Due to its poor solubility, standard methods are often insufficient. Direct dissolution in common solvents like DMSO is not effective.[3] The recommended approaches involve using co-solvents, surfactants, or specialized multi-step protocols.

Data Presentation: Comparison of Solubilization Methods

MethodDescriptionProsCons
Co-Solvent/Surfactant Dissolving this compound in a minimal amount of an organic solvent (e.g., Chloroform) and then using a surfactant like Pluronic® F-68 to create a stable dispersion in aqueous media.Can achieve higher effective concentrations; Pluronic® F-68 is FDA-approved and has low cytotoxicity.[7][8]Requires careful optimization of surfactant concentration; potential for solvent toxicity if not properly removed.
Three-Step Protocol A sequential dilution method: 1. Dissolve in a suitable organic solvent. 2. Dilute in pre-warmed Fetal Bovine Serum (FBS). 3. Perform the final dilution in the cell culture medium.[9]Effective for highly lipophilic compounds; utilizes the solubilizing properties of serum proteins.May not be suitable for serum-free experiments; requires careful temperature control.
Warming & Sonication Applying heat (to 37°C or slightly above) and sonication to aid the dissolution process in a suitable solvent system.[3][10]Simple and can be combined with other methods.Often insufficient on its own for this compound; risk of compound degradation at higher temperatures.

Troubleshooting Guides

Issue 1: this compound precipitates when added to the cell culture medium.

This is the most common issue and typically occurs when a concentrated stock solution in an organic solvent is diluted into the aqueous medium, causing the hydrophobic compound to crash out of solution.

Troubleshooting Workflow

G start Precipitate forms upon adding This compound stock to media check_solvent Is the final solvent concentration <0.5%? start->check_solvent check_mixing Was the stock added to warmed media with vortexing? check_solvent->check_mixing Yes re_eval Re-evaluate solubility method. Consult protocols. check_solvent->re_eval No, >0.5% option1 Decrease final concentration of this compound. check_mixing->option1 Yes check_mixing->re_eval No end Solution is clear. Proceed with experiment. option1->end option2 Use a surfactant-based protocol (Pluronic® F-68). option2->end option3 Use the three-step (Solvent -> FBS -> Media) protocol. option3->end re_eval->option2 re_eval->option3

Caption: Troubleshooting workflow for this compound precipitation.

Possible Causes & Solutions:

  • Solvent Shock: The rapid change in polarity causes precipitation.

    • Solution: Add the stock solution dropwise into vigorously vortexing, pre-warmed (37°C) media. This rapid dispersal can prevent aggregation.[10]

  • Concentration Too High: The concentration of this compound exceeds its solubility limit in the final medium, even with a co-solvent.

    • Solution 1: Lower the final concentration of this compound. Studies have shown effects at concentrations as low as 1-10µM.[3][11]

    • Solution 2: Switch to a more robust solubilization method, such as the Pluronic® F-68 or the three-step FBS protocol outlined below.[7][9]

  • Final Solvent Concentration: The final concentration of the organic solvent (e.g., ethanol, DMSO) in the media is too high, which can be toxic to cells and also affect compound solubility.

    • Solution: Ensure the final solvent concentration is kept constant across all treatments (including vehicle controls) and is at a non-toxic level, typically ≤0.5%.[12]

Issue 2: The prepared this compound solution appears cloudy or contains visible particles.

This indicates that the compound is not fully dissolved or has formed a fine precipitate/suspension.

Possible Causes & Solutions:

  • Incomplete Initial Dissolution: The this compound was not fully dissolved in the initial organic solvent.

    • Solution: Use gentle warming (37-40°C) and sonication to ensure the waxy solid is completely dissolved in the stock solvent before proceeding to the next dilution step.[10]

  • Low-Quality Reagents: Impurities in the this compound or solvent can affect solubility.

    • Solution: Use high-purity this compound and anhydrous, sterile-filtered solvents.

  • Incorrect Method: The chosen solvent system is inadequate.

    • Solution: Refer to the detailed experimental protocols below. This compound's extreme hydrophobicity often requires a surfactant or carrier protein (from FBS) to maintain solubility in aqueous solutions.[9][13]

Experimental Protocols

Protocol 1: Solubilization using Pluronic® F-68

This protocol uses a non-ionic surfactant to create a stable micellar dispersion of this compound in cell culture medium.

Experimental Workflow

G start Weigh this compound step1 Dissolve in minimal volume of Chloroform (e.g., 10 mg/mL). start->step1 step3 Evaporate Chloroform under N₂ to form a thin film. step1->step3 step2 Prepare 10% (w/v) Pluronic® F-68 stock in sterile water. step4 Add pre-warmed Pluronic® F-68 solution to the film. step2->step4 step3->step4 step5 Vortex and sonicate at 37°C to form micellar solution. step4->step5 step6 Sterile filter (0.22 µm) to create concentrated stock. step5->step6 step7 Dilute stock into pre-warmed cell culture medium. step6->step7 end Ready for cell treatment step7->end G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb IκB-NF-κB Complex ikb_nfkb->nfkb Releases ikb_p P-IκB (Degradation) ikb_nfkb->ikb_p ikk->ikb_nfkb Phosphorylates IκB This compound This compound This compound->ikb_nfkb Suppresses Translocation dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Activates Transcription

References

Technical Support Center: Optimizing GC-MS Parameters for Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of long-chain alkanes.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of long-chain alkanes, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for my long-chain alkane standards. What are the likely causes and how can I fix this?

A: Peak tailing for higher-boiling point compounds like long-chain alkanes is a common issue. Several factors can contribute to this problem:

  • Active Sites in the System: Active sites in the injection port liner, the front of the GC column, or elsewhere in the sample flow path can interact with the analytes, causing tailing.

    • Solution: Deactivate the system by cleaning or replacing the injector liner. Trimming 10-20 cm from the inlet of the column can also help remove active sites that have developed over time.[1] Regular column conditioning according to the manufacturer's instructions is also crucial.[2]

  • Column Overloading: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[1]

    • Solution: Try diluting your sample or reducing the injection volume.

  • Improper Injection Technique: A slow injection or an inappropriate injection mode can lead to poor peak shape.

    • Solution: For splitless injections, ensure the split/purge activation is correctly timed to prevent solvent tailing.[1] A pressure pulse during injection can also help reduce mass discrimination for long-chain alkanes.[3]

  • Contamination: Residue from previous analyses can accumulate in the system and cause peak tailing.[1]

    • Solution: Perform regular bake-outs of the column to remove contaminants.[1]

Q: I am observing peak fronting for my long-chain alkanes. What could be the cause?

A: Peak fronting is often an indication of column overloading.[3]

  • Solution: As with peak tailing caused by overloading, reduce the amount of sample introduced to the column by either diluting the sample or decreasing the injection volume.

Issue 2: Low Signal Intensity or Poor Sensitivity

Q: The signal intensity for my higher molecular weight alkanes is very low. How can I improve the sensitivity of my analysis?

A: Low response for long-chain alkanes can be attributed to several factors related to both the GC and MS parameters.

  • Inadequate Vaporization: Long-chain alkanes have high boiling points and may not vaporize completely in the injector.

    • Solution: Optimize the injector temperature. A good starting point is 250 °C, but for high molecular weight analytes, you may need to experiment with higher temperatures like 275 °C or 300 °C.[4] However, be cautious of temperatures that could cause thermal degradation of your analytes.[4][5]

  • Mass Discrimination in the Injector: Higher molecular weight compounds can be preferentially lost during the injection process.

    • Solution: A pressure pulse during injection can significantly reduce sample discrimination and increase the overall signal for all alkanes.[3]

  • Suboptimal MS Parameters: The settings of the mass spectrometer can greatly impact sensitivity.

    • Solution: Ensure the ion source, transfer line, and mass analyzer are at their optimal temperatures.[6] For Selected Ion Monitoring (SIM) analysis, minimizing the number of ions per group and optimizing the dwell time can improve sensitivity.[6]

  • Poor Vacuum: A compromised vacuum in the mass spectrometer will reduce sensitivity.

    • Solution: Regularly check and maintain the vacuum system, including the roughing pump oil.[6]

Issue 3: High Baseline Noise and Column Bleed

Q: My chromatogram has a high and rising baseline, especially at higher temperatures. Is this column bleed, and how can I minimize it?

A: A rising baseline at elevated temperatures is a classic sign of column bleed, which is the degradation of the column's stationary phase.[2][7] This can increase background noise and interfere with the detection of your analytes.[7][8]

  • Causes of Column Bleed:

    • High Temperatures: Operating the column near or above its maximum temperature limit will accelerate stationary phase degradation.[9]

    • Oxygen Exposure: Even trace amounts of oxygen in the carrier gas can damage the stationary phase, especially at high temperatures.[2][9]

    • Contamination: Aggressive solvents or sample matrices can chemically attack the stationary phase.

  • Solutions to Minimize Column Bleed:

    • Use a Low-Bleed Column: Select a column specifically designed for MS applications, as these have lower bleed characteristics.[6][10]

    • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions before connecting them to the mass spectrometer.[6] This involves purging with carrier gas at room temperature before slowly ramping to the conditioning temperature.[6]

    • Install Gas Purifiers: Use high-capacity oxygen and hydrocarbon traps on your carrier gas line to ensure its purity.[6]

    • Avoid Oxygen Introduction: Use Vespel/graphite ferrules to prevent oxygen from permeating into the system.[6]

    • Optimize Oven Program: Set the final oven temperature no higher than necessary to elute your compounds of interest, followed by a brief, higher temperature bake-out period if needed to clean the column.[11]

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of long-chain alkanes, based on established protocols.[3][12]

Sample Preparation:

For solid samples like plant or fecal material, an automated solid-liquid extraction using elevated temperature and pressure can be employed to minimize extraction time and solvent usage.[3] For liquid samples, a simple dilution with an appropriate solvent like hexane may be sufficient.

GC-MS Parameters:

The following table summarizes a typical set of GC-MS parameters for the analysis of long-chain alkanes (e.g., C20-C40).

ParameterValueRationale
GC System Agilent 6890N or similarWidely used and reliable platform.
Mass Spectrometer Agilent 5973N or similarProvides good sensitivity and spectral data.
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl/95% dimethylpolysiloxaneA common, robust column suitable for a wide range of nonpolar compounds.[3][12]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Carrier Gas Flow 1.0 - 1.5 mL/min (Constant Flow Mode)Optimal flow rate for this column dimension to maintain good separation.
Injection Mode SplitlessTo maximize the transfer of analytes to the column for trace analysis.
Injection Volume 1 µLA standard volume to avoid column overloading.
Injector Temperature 280 °C - 300 °CEnsures efficient vaporization of high-boiling point alkanes.[4]
Pressure Pulse 70 psi for 0.75 minReduces mass discrimination against higher molecular weight alkanes.[3]
Oven Program Initial: 80-135 °C, hold for 1-2 minAllows for solvent focusing and proper initiation of the separation.
Ramp 1: 4-7 °C/min to 300-325 °CA controlled ramp rate to separate a wide range of alkanes.[3][12]
Hold 1: 2-30 min at 300-325 °CEnsures elution of the highest boiling point alkanes.[12]
Ramp 2 (optional): 20 °C/min to 350 °C, hold for 4 minA final high-temperature bake-out to clean the column.[3]
MS Source Temp 230 °C - 250 °CStandard source temperature for good ionization efficiency.[12]
MS Quad Temp 150 °CStandard quadrupole temperature.
Ionization Energy 70 eVStandard electron ionization energy for generating reproducible mass spectra.[6][12]
Acquisition Mode Scan (m/z 50-550) or SIMScan mode for qualitative analysis and identification. SIM mode for quantitative analysis of specific target ions (e.g., m/z 57 and 71 for alkanes) to enhance sensitivity.[3]
Solvent Delay 5 minTo prevent the solvent peak from damaging the MS filament.[3]

Data Presentation

Table 1: Effect of Injection Temperature on Relative Response of High Molecular Weight Alkanes

AnalyteBoiling Point (°C)Relative Response at 250°C Injector TempRelative Response at 275°C Injector TempRelative Response at 300°C Injector Temp
n-C30H62449.71.001.151.25
n-C36H74501.10.851.051.18
n-C40H82524.80.700.951.10

Note: Data are illustrative and based on general trends. Actual results may vary depending on the specific instrument and conditions. Increasing the injector temperature generally improves the response of higher boiling point compounds.[4]

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Chromatographic Results issue Identify Primary Issue start->issue peak_shape Poor Peak Shape? issue->peak_shape Peak Shape sensitivity Low Sensitivity? issue->sensitivity Sensitivity baseline High Baseline Noise? issue->baseline Baseline tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting check_active_sites Check for Active Sites (Liner, Column Inlet) tailing->check_active_sites check_overload Check for Column Overload (Dilute Sample) tailing->check_overload fronting->check_overload trim_column Action: Trim Column Inlet check_active_sites->trim_column replace_liner Action: Replace/Clean Liner check_active_sites->replace_liner reduce_injection Action: Reduce Injection Volume check_overload->reduce_injection check_injection_temp Check Injector Temperature sensitivity->check_injection_temp check_ms_tune Check MS Tune & Vacuum sensitivity->check_ms_tune increase_temp Action: Increase Injector Temp check_injection_temp->increase_temp tune_ms Action: Tune MS / Check for Leaks check_ms_tune->tune_ms check_bleed Suspect Column Bleed baseline->check_bleed check_gas_purity Check Carrier Gas Purity check_bleed->check_gas_purity check_oven_temp Check Oven Temp Program check_bleed->check_oven_temp install_traps Action: Install/Replace Gas Traps check_gas_purity->install_traps condition_column Action: Condition Column check_oven_temp->condition_column

Caption: Troubleshooting workflow for common GC-MS issues with long-chain alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the maximum carbon number for an alkane that can be analyzed by GC-MS?

A: While challenging, it is possible to analyze very long-chain alkanes. The practical upper limit depends on the thermal stability of the compound and the maximum operating temperature of the GC column.[13] Analyses of alkanes up to C44 have been demonstrated.[14][15] Some specialized techniques may even allow for the analysis of hydrocarbons approaching C80.[13]

Q2: How often should I perform inlet maintenance (e.g., replacing the liner and septum)?

A: For routine analysis, it is good practice to replace the septum daily or after every 50-100 injections to prevent leaks. The liner should be inspected regularly and replaced when it appears dirty or after a set number of injections (e.g., 100-200), especially when analyzing complex matrices.

Q3: Can I use a different carrier gas besides helium?

A: Yes, hydrogen is a common alternative to helium and can provide faster analysis times and higher efficiency at a lower cost. However, it is a flammable gas and requires appropriate safety precautions. Nitrogen can also be used but generally results in lower efficiency and longer run times.

Q4: My mass spectra for long-chain alkanes show extensive fragmentation and no molecular ion. Is this normal?

A: Yes, under standard 70 eV electron ionization (EI), long-chain alkanes typically undergo extensive fragmentation, and the molecular ion (M+) is often weak or absent.[3][16] The resulting fragmentation pattern, with sequential losses of 14 Da (CH2 groups), is characteristic of saturated hydrocarbons and can be used for identification.[3] If the molecular ion is critical for your analysis, consider using a "softer" ionization technique like chemical ionization (CI).[3][16]

Q5: What are the characteristic ions to look for when identifying long-chain alkanes in a mass spectrum?

A: The most abundant ions in the EI mass spectra of long-chain alkanes are typically at m/z 43, 57, 71, and 85, corresponding to C3H7+, C4H9+, C5H11+, and C6H13+ fragments, respectively. Monitoring for characteristic fragment ions like m/z 57 and 71 in SIM mode is a common strategy for quantifying alkanes.[3]

References

Troubleshooting poor peak shape of Hentriacontane in GC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for scientists, researchers, and drug development professionals encountering poor peak shape specifically for Hentriacontane (C31) in their Gas Chromatography (GC) analyses.

Troubleshooting Guide: this compound Peak Shape Issues

This section addresses common peak shape problems in a question-and-answer format, providing potential causes and solutions.

Q1: What is causing my this compound peak to tail?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For a non-polar, high molecular weight alkane like this compound, this is often due to activity in the system or physical issues in the flow path.

Potential Causes and Solutions:

  • System Activity: Active sites in the inlet or column can cause unwanted interactions, even with non-polar molecules at high temperatures.[1][2]

    • Solution: Perform inlet maintenance. Replace the liner with a fresh, deactivated one, replace the septum, and check the O-ring and gold seal for contamination or wear.[3] Using deactivated liners is crucial.[1]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[2][3]

    • Solution: Trim 10-20 cm from the front of the column to remove contaminated sections.[1] If tailing persists and affects all peaks, the column may be degraded and require replacement.

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volume or turbulence in the carrier gas flow, leading to tailing.[1][2][3]

    • Solution: Re-cut the column end to ensure a clean, 90° cut.[1] Verify the column is installed at the correct height in the injector according to the manufacturer's instructions.[1]

  • Low Split Ratio: In split injections, a split ratio that is too low may result in an insufficient flow rate to efficiently transfer the sample to the column.[3]

    • Solution: Increase the split vent flow rate to ensure a total flow of at least 20 mL/minute through the inlet.[3]

Q2: Why is my this compound peak fronting?

Peak fronting, where the first half of the peak is broader than the latter half, is typically a sign of overloading or a mismatch between the sample and the system.[4]

Potential Causes and Solutions:

  • Column Overload: Injecting too much mass of this compound can saturate the stationary phase at the front of the column.[1][4]

    • Solution 1: Reduce the injection volume or dilute the sample.[4][5]

    • Solution 2: Increase the split ratio to introduce less sample onto the column.[4]

    • Solution 3: Use a column with a thicker stationary phase film or a wider internal diameter (ID), as these have a higher sample capacity.[1][4]

  • Solvent Mismatch: If the sample solvent's polarity is significantly different from the stationary phase, it can cause poor sample focusing on the column, which may appear as fronting.[4]

    • Solution: Dissolve the this compound sample in a non-polar solvent that is compatible with the stationary phase, such as hexane.

Q3: What causes my this compound peak to split or appear as a "shoulder"?

Split peaks suggest that the sample is not being introduced onto the column in a single, sharp band.

Potential Causes and Solutions:

  • Improper Injection Technique: Issues with the autosampler or manual injection can lead to a disjointed introduction of the sample.

    • Solution: Check the syringe for air bubbles. Ensure the injection speed is appropriate (not too slow).

  • Inlet Temperature Too High: For splitless injections, an excessively high inlet temperature can cause the sample solvent to vaporize too rapidly and explosively, preventing proper focusing.

    • Solution: For splitless injections, set the initial oven temperature 10-20°C below the boiling point of the solvent to achieve a good solvent-focusing effect.[3][6]

  • Column Issues (Void): A void or channel can form at the head of the column, causing the sample to travel through two different paths, resulting in a split peak.[7]

    • Solution: Remove the column, trim the front end, and reinstall it properly. If the problem persists, the column may need to be replaced.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of poor peak shape for this compound.

Troubleshooting Workflow for Poor Peak Shape Start Poor this compound Peak Shape Check_Shape Identify Peak Shape Start->Check_Shape Tailing Tailing Peak Check_Shape->Tailing  Tailing Fronting Fronting Peak Check_Shape->Fronting Fronting   Split Split Peak Check_Shape->Split Split Tailing_Cause1 Perform Inlet Maintenance (New Liner, Septum, Seal) Tailing->Tailing_Cause1 Fronting_Cause1 Dilute Sample or Reduce Injection Volume Fronting->Fronting_Cause1 Split_Cause1 Check Injection Technique & Syringe Split->Split_Cause1 Tailing_Cause2 Trim Column Inlet (10-20 cm) Tailing_Cause1->Tailing_Cause2 Tailing_Cause3 Check Column Installation (Cut, Position) Tailing_Cause2->Tailing_Cause3 Tailing_Cause4 Increase Split Ratio Tailing_Cause3->Tailing_Cause4 Tailing_End Replace Column Tailing_Cause4->Tailing_End Fronting_Cause2 Increase Split Ratio Fronting_Cause1->Fronting_Cause2 Fronting_Cause3 Use Thicker Film Column Fronting_Cause2->Fronting_Cause3 Fronting_End Adjust Solvent Fronting_Cause3->Fronting_End Split_Cause2 Optimize Temperatures (Inlet & Initial Oven) Split_Cause1->Split_Cause2 Split_Cause3 Check for Column Void (Trim Column) Split_Cause2->Split_Cause3 Split_End Replace Column Split_Cause3->Split_End

Caption: A step-by-step decision tree for troubleshooting GC peak shape issues.

Frequently Asked Questions (FAQs)

Q4: What are the optimal GC parameters for this compound analysis?

Optimizing GC parameters is crucial for analyzing high molecular weight compounds like this compound. The goal is to ensure the analyte is fully vaporized and passes through the column without degradation or unnecessary interaction.

Table 1: Recommended GC Parameters for this compound

ParameterRecommended Value/TypeRationale
GC Column Non-polar (e.g., DB-5ms, TG-5MS)"Like dissolves like." A non-polar stationary phase is ideal for a non-polar alkane.
Film Thickness 0.10 - 0.25 µmThinner films are suitable for high molecular weight, less volatile analytes, promoting better efficiency and sharper peaks.[8][9]
Injector Type Split/SplitlessSplit mode is common, but splitless is used for trace analysis.[6]
Injector Temp. 300 - 350 °CMust be high enough to ensure complete and rapid vaporization of this compound (Boiling Point: 458 °C) without causing thermal degradation.[10]
Oven Program Start at a lower temp (e.g., 100-150°C), then ramp at 10-20°C/min to a high final temperature (e.g., 320-340°C).A temperature program is essential for eluting a high-boiling-point compound while separating it from other components.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times and higher efficiency at optimal linear velocities.[10]
Flow Rate 1-2 mL/min (for 0.25/0.32mm ID)Optimize for best efficiency based on column dimensions.
Detector Flame Ionization Detector (FID)FID is a robust and sensitive detector for hydrocarbons.[9]
Detector Temp. 320 - 350 °CShould be set higher than the final oven temperature to prevent condensation of the analyte.

Q5: How should I prepare my this compound sample for GC analysis?

Proper sample preparation is critical to prevent contamination and ensure compatibility with the GC system.[11]

  • Dissolution: Dissolve the sample in a high-purity, low-boiling-point, non-polar solvent like hexane or toluene.[12] The solvent choice should match the polarity of the analyte and the column.[12]

  • Concentration: A typical concentration is around 0.1 - 1 mg/mL.[12] If you observe peak fronting, dilute the sample further.[12]

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 or 0.45 µm syringe filter to prevent blockage of the syringe and inlet liner.[11]

Q6: What routine maintenance can I perform to prevent poor peak shape?

Proactive maintenance is the best way to avoid chromatographic problems.

  • Regularly Replace Consumables: Change the injector septum, liner, and seals on a schedule based on usage. A contaminated inlet is a primary cause of peak tailing.[3]

  • Use High-Purity Gas: Ensure carrier gas and detector gases are of high purity and that gas traps are functioning correctly to remove oxygen and moisture.

  • Condition New Columns: Before use, condition a new column according to the manufacturer's instructions to remove any residual impurities and stabilize the baseline.

  • Run a System Blank: Periodically run a solvent blank to check for ghost peaks or contamination in the system.[13]

Experimental Protocol: Column Performance Test

This protocol can be used to diagnose whether poor peak shape is due to column degradation or other system issues.

Objective: To assess the inertness and efficiency of a GC column using a test mixture that includes a non-polar hydrocarbon.

Materials:

  • GC system with FID detector

  • Column to be tested

  • Test Mixture: A standard containing a non-polar alkane (e.g., C16 or similar, if this compound itself is not part of the standard mix) and a more active compound (e.g., a phenol or an alcohol).

  • High-purity solvent (e.g., Hexane)

  • GC consumables (vials, caps, septa, liner)

Methodology:

  • System Preparation:

    • Install a new, clean, deactivated inlet liner and a new septum.

    • Install the column to be tested, ensuring proper installation technique.

    • Set GC parameters (temperatures, flow rates) to a standard method appropriate for the test mix.

    • Allow the system to stabilize until a flat baseline is achieved.

  • Blank Injection:

    • Inject a solvent blank to ensure the system is clean and free of carryover.

  • Test Mix Injection:

    • Inject 1 µL of the column performance test mixture.

  • Data Analysis:

    • Examine the Alkane Peak: The peak for the non-polar alkane should be symmetrical. If this peak tails, it strongly indicates a physical problem in the flow path, such as dead volume from poor column installation.[13]

    • Examine the Active Compound Peak: If the alkane peak is symmetrical but the active compound peak tails, this indicates chemical activity, likely from a contaminated or degraded column.

    • Compare to a New Column: If available, compare the chromatogram to one obtained from a new, high-performance column of the same type to benchmark peak shape and efficiency.

GC System Components and Peak Shape Impact

The following diagram illustrates how different parts of the GC system can contribute to poor peak shape.

Relationship of GC Components to Peak Shape PeakShape This compound Peak Shape Injector Injector Injector->PeakShape Contamination (Tailing) Temp too high/low (Splitting) Dead Volume (Tailing) Column Column Column->PeakShape Contamination (Tailing) Degradation/Activity (Tailing) Overload (Fronting) Void (Splitting) CarrierGas Carrier Gas CarrierGas->PeakShape Leaks (Tailing, Broadening) Incorrect Flow (Broadening) Sample Sample Prep Sample->PeakShape Over-concentration (Fronting) Solvent Mismatch (Fronting) Particulates (System Contamination)

Caption: Key GC components and their potential negative impacts on peak shape.

References

Technical Support Center: High-Temperature GC Methods for Analyzing C30+ Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high-temperature gas chromatography (HT-GC) for the analysis of C30+ hydrocarbons.

Troubleshooting Guide

This guide addresses specific issues that may arise during your high-temperature GC experiments in a question-and-answer format.

Q1: Why is my baseline rising or unstable at high temperatures?

An unstable or rising baseline at high temperatures is often due to column bleed, contamination, or detector instability.[1] To address this, you can try the following:

  • Condition the column: Bake out the column at a high temperature to remove any accumulated impurities.[1]

  • Check for contamination: Ensure proper sample preparation and injection to avoid introducing contaminants.[1] Contamination can also originate from the carrier gas or gas lines.[2]

  • Clean or replace the detector: The detector may be contaminated and require cleaning or replacement.[1]

  • Use a stable carrier gas: Ensure a consistent and high-purity carrier gas supply.[1]

  • Check for leaks: Air leaking into the system can also cause baseline instability.[3]

Q2: My peaks are tailing or fronting. What could be the cause?

Peak tailing or fronting can be caused by several factors, including column overloading, active sites on the column, improper sample vaporization, or a contaminated sample.[1] Consider these solutions:

  • Adjust sample concentration: Use a lower sample concentration or a split injection to avoid overloading the column.[1]

  • Condition the column: Condition the column at a high temperature to deactivate active sites.[1]

  • Optimize injection technique: Use a different injection technique, such as splitless injection, and ensure proper sample preparation.[1]

  • Check for column degradation: The column may be degraded or contaminated, leading to poor peak shape.[1]

Q3: I am seeing ghost peaks or carryover in my chromatograms. How can I resolve this?

Ghost peaks or carryover are typically caused by a contaminated syringe or injection port, column bleed, or improper column conditioning.[1] To eliminate them:

  • Clean or replace consumables: Clean or replace the syringe and injection port liner.[1]

  • Perform a column bake-out: A thorough column bake-out or conditioning can remove contaminants.[1]

  • Implement backflushing: For samples with heavy components, a backflush setup can prevent contamination of the inlet and column.[4]

Q4: The resolution between my peaks is poor. What should I do?

Poor resolution can stem from inadequate column selectivity or efficiency, an incorrect choice of mobile phase or temperature program, or improper sample preparation.[1] To improve resolution:

  • Optimize column selection: Choose a column with the appropriate stationary phase and dimensions for your analytes. For complex samples, longer, narrower columns can enhance separation.[5]

  • Adjust the temperature program: Optimizing the temperature program can significantly improve separation.[1]

  • Modify the flow rate: Adjusting the carrier gas flow rate can also impact resolution.[6]

Q5: My results are not reproducible. What are the likely causes?

Irreproducible results can be caused by a variety of factors, including leaks, changes in flow rate, or inconsistent injection volumes.

  • Check for leaks: Leaks in the septum are a common cause of variability.[7]

  • Verify flow rates: Ensure the carrier gas flow rate is consistent. "Pressure creep" from single-stage gas pressure regulators can cause shifts in retention time as the cylinder empties.[6]

  • Standardize injection technique: Inconsistent injection volumes or techniques can lead to variations in peak area.[8]

  • Check sample integrity: Ensure the sample has not degraded and the concentration is consistent between injections.[2]

Frequently Asked Questions (FAQs)

What is high-temperature gas chromatography (HT-GC)?

High-temperature gas chromatography (HT-GC) is a technique used for the analysis of high-boiling point compounds, such as hydrocarbons with 30 or more carbon atoms (C30+).[9][10] It utilizes GC ovens that can reach temperatures as high as 470°C and specialized columns that are stable at these elevated temperatures.[10]

What type of column should I use for C30+ hydrocarbon analysis?

For the analysis of high molecular weight compounds that require temperatures above 360°C, a high-temperature GC column, such as a metal column or a specialty treated capillary column, is recommended.[11] These columns are designed to withstand high temperatures with minimal bleed.[11] The choice of stationary phase is also critical and should be based on the polarity of the target analytes. For very high boiling hydrocarbons like microcrystalline waxes, a short, lightly loaded column may be necessary.[12]

What are the key considerations for the GC inlet in HT-GC?

The choice of injector is crucial for accurate analysis of high-boiling point compounds.

  • On-column injection: This technique is often preferred as it can reduce the discrimination of high-boiling point compounds.[13]

  • Inlet Temperature: The injector temperature should be kept as hot as reasonably possible to ensure complete vaporization of the sample.[14] For an on-column injector analyzing hydrocarbons up to C30, an inlet temperature of 430°C has been used.[4]

How should I set up my detector for HT-GC?

The detector temperature should be at least 20°C above the highest operating column temperature to prevent condensation of analytes.[15] A flame ionization detector (FID) is commonly used for hydrocarbon analysis and should be operated at a temperature high enough to prevent condensation of water from combustion, typically above 150°C.[15] For detailed structural information, a time-of-flight mass spectrometer (ToF-MS) can be coupled with HT-GC.[9]

Experimental Protocols & Data

Representative Experimental Protocol for C30-C60 Hydrocarbon Analysis

This protocol provides a general framework for the analysis of C30-C60 hydrocarbons using HT-GC with an on-column injector and a flame ionization detector.

  • Sample Preparation: Dissolve the hydrocarbon sample in a high-boiling point solvent at a known concentration.

  • Instrumentation:

    • Gas Chromatograph: A system capable of reaching and maintaining oven temperatures up to at least 450°C.

    • Inlet: On-column injector (OCI).

    • Column: A high-temperature rated metal or fused silica capillary column suitable for hydrocarbon analysis (e.g., MXT-1 or similar).

    • Detector: Flame Ionization Detector (FID).

  • GC Conditions:

    • Inlet Temperature: 430°C

    • Oven Temperature Program: Start at 50°C, ramp at 10°C/min to 430°C, and hold for 2 minutes.[4]

    • Carrier Gas: Helium at a constant pressure of 92.5 kPa.[4]

    • Detector Temperature: 440°C

    • Detector Gases: Air at 200 mL/min, hydrogen at 32 mL/min, and helium makeup gas at 24 mL/min.[4]

  • Injection: Inject 0.1 µL of the sample using an autosampler.[4]

  • Data Analysis: Integrate the peaks and quantify the analytes using an appropriate calibration standard.

Quantitative Data Summary

The following table summarizes typical instrumental parameters for the analysis of high-boiling point hydrocarbons.

ParameterSetting 1 (up to C30)Setting 2 (up to C60)Setting 3 (General HT-GC)
Inlet Type On-Column (OCI)On-Column (OCI)PTV or On-Column
Inlet Temperature 430°C[4]430°C[4]As hot as reasonably possible[14]
Column Type MXT RTX-1 (metal)MXT-RTX (metal)High-temperature rated
Oven Program 50°C → (10°C/min) → 430°C (2 min hold)[4]50°C → (10°C/min) → 430°C (2 min hold)[4]Optimized for separation
Carrier Gas HeliumHeliumHelium or Hydrogen
Detector FIDFIDFID or MS
Detector Temperature 440°C[4]440°C[4]≥ 20°C above max oven temp[15]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample C30+ Hydrocarbon Sample Dissolve Dissolve in High-Boiling Solvent Sample->Dissolve Injection On-Column Injection Dissolve->Injection Separation HT-GC Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis Report Report Analysis->Report Final Report

Caption: A typical experimental workflow for HT-GC analysis of C30+ hydrocarbons.

Troubleshooting_Logic cluster_baseline Baseline Issues cluster_peakshape Peak Shape Problems cluster_resolution Resolution & Reproducibility Problem Identify Chromatographic Issue Baseline_Q Rising or Unstable? Problem->Baseline_Q PeakShape_Q Tailing/Fronting? Problem->PeakShape_Q Resolution_Q Poor Resolution or Reproducibility? Problem->Resolution_Q Bleed Column Bleed Baseline_Q->Bleed Yes Contamination System Contamination Baseline_Q->Contamination Yes Leaks Air Leaks Baseline_Q->Leaks Yes Solution Implement Corrective Actions Bleed->Solution Contamination->Solution Leaks->Solution Overload Column Overload PeakShape_Q->Overload Yes ActiveSites Active Sites PeakShape_Q->ActiveSites Yes ImproperVap Improper Vaporization PeakShape_Q->ImproperVap Yes Overload->Solution ActiveSites->Solution ImproperVap->Solution WrongColumn Incorrect Column Resolution_Q->WrongColumn Yes BadProgram Suboptimal Temp Program Resolution_Q->BadProgram Yes FlowLeaks Flow Rate or Leaks Resolution_Q->FlowLeaks Yes WrongColumn->Solution BadProgram->Solution FlowLeaks->Solution

Caption: A logical flow for troubleshooting common issues in HT-GC analysis.

References

Minimizing matrix interference in Hentriacontane analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix interference during the analysis of Hentriacontane.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and why is it a significant issue in this compound analysis?

A1: Matrix interference, or the matrix effect, refers to the alteration of an analytical signal by components of the sample matrix, other than the analyte (this compound) itself.[1] These extraneous components, such as lipids, proteins, or other organic molecules from the biological or environmental sample, can co-elute with this compound and interfere with its detection and quantification.[2][3] This interference can lead to either signal suppression or enhancement, causing inaccurate and unreliable results, which is particularly problematic in applications requiring high sensitivity and precision like drug development and residue analysis.[2][4]

Q2: My this compound peak area is unexpectedly high and inconsistent when analyzing complex samples by Gas Chromatography-Mass Spectrometry (GC-MS). What is the likely cause?

A2: This phenomenon is often a "matrix-induced chromatographic response enhancement."[5][6] In GC-MS, non-volatile matrix components can accumulate in the injector port, covering active sites where analytes might otherwise adsorb or thermally degrade.[7] This protective effect allows more this compound to be transferred to the GC column, resulting in a larger, enhanced peak area compared to a clean standard in solvent alone.[7][8] The variability arises from inconsistencies in the matrix composition from sample to sample.

Q3: How can I determine if my analysis is being affected by matrix interference?

A3: A common method is to perform a post-extraction spike comparison.[9] This involves analyzing three sets of samples:

  • A pure standard solution of this compound in a clean solvent.

  • A blank sample matrix extract (containing no this compound).

  • The same blank matrix extract spiked with this compound at the same concentration as the pure standard.

By comparing the analyte response in the spiked matrix (3) to the response in the clean solvent (1), you can quantify the matrix effect. A significant deviation indicates the presence of signal suppression or enhancement.[9]

Q4: What are the primary strategies to minimize or compensate for matrix interference?

A4: The strategies can be broadly categorized into three areas:

  • Sample Preparation and Cleanup: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and sample dilution are used to remove interfering components before analysis.[2]

  • Calibration Methods: Using matrix-matched calibration, the standard addition method, or internal standards can effectively compensate for matrix effects that cannot be removed.[2][4][10]

  • Instrumental Adjustments: Optimizing chromatographic conditions and using analyte protectants can help mitigate the effects.[8][11]

Q5: When should I choose matrix-matched calibration over the standard addition method?

A5: Matrix-matched calibration is ideal when you have access to a representative blank matrix (a sample free of the analyte).[10] It is efficient for analyzing large batches of similar samples, as one calibration curve can be used for all samples. The standard addition method is more suitable when a blank matrix is unavailable or when the matrix composition varies significantly between samples.[12][13] Although highly accurate for individual samples, it is more time-consuming as it requires preparing multiple additions for each sample.[9][12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inaccurate Quantification / Poor Recovery Signal Suppression or Enhancement: Co-eluting matrix components are altering the ionization or detection of this compound.[7]Implement Compensatory Calibration: Use matrix-matched standards or the standard addition method to correct for the effect.[10][13] Use an Internal Standard: Add a stable isotope-labeled internal standard if available. Improve Sample Cleanup: Enhance the selectivity of your SPE or extraction protocol to better remove interferences.
Poor Peak Shape (Splitting, Tailing, Broadening) GC Inlet Contamination: Non-volatile matrix components have built up in the injector liner.[5] Column Contamination: Strongly retained matrix components are affecting the chromatography.[11]Perform Inlet Maintenance: Regularly replace the GC liner and septum. Use a Guard Column: Install a guard column to protect the analytical column from non-volatile residues.[11] Enhance Sample Cleanup: Ensure the final extract is free of particulates and high-molecular-weight interferences.
High Chromatographic Background / "Ghost" Peaks Insufficient Sample Cleanup: The sample extract still contains a high concentration of matrix components.[11] Carryover: Residue from a previous, highly concentrated sample is being injected.Optimize Cleanup Protocol: Test different SPE sorbents or extraction solvents to improve the removal of background components.[14] Increase MS Selectivity: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode if available to specifically target this compound.[11] Run Blank Injections: Inject clean solvent between samples to wash the system and check for carryover.
Poor Reproducibility Across Samples Variable Matrix Composition: The type and amount of interfering compounds differ significantly from one sample to another.[6]Use Standard Addition: This method calibrates each sample individually, accounting for its unique matrix.[12] Standardize Sample Collection: Ensure all samples are collected and stored under identical conditions to minimize matrix variability. Robust Cleanup: Develop a sample preparation method that is effective across the expected range of sample matrices.

Experimental Protocols

Protocol 1: General Workflow for Extraction and SPE Cleanup of this compound from a Plant Matrix

This protocol outlines a general procedure for extracting the non-polar compound this compound from a complex plant matrix and reducing interferences using Solid-Phase Extraction (SPE).

  • Sample Homogenization: Weigh approximately 1-2 g of the lyophilized and ground plant sample into a centrifuge tube.

  • Extraction:

    • Add 10 mL of n-hexane (or another suitable non-polar solvent).

    • Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant (the n-hexane layer).

    • Repeat the extraction process on the sample pellet two more times, combining all supernatants.

  • Solvent Evaporation: Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of n-hexane for SPE cleanup.

  • SPE Cleanup:

    • Conditioning: Condition a silica-based SPE cartridge (e.g., 500 mg) by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.

    • Loading: Load the 1 mL of reconstituted extract onto the conditioned cartridge.

    • Washing (Eluting Interferences): Pass 5 mL of a slightly more polar solvent (e.g., 98:2 n-hexane:ethyl acetate) to elute weakly retained, more polar interferences. Discard this fraction.

    • Elution (Collecting Analyte): Elute the this compound fraction using 5 mL of n-hexane. Collect this eluate.

  • Final Preparation: Evaporate the collected eluate to a final volume of 1 mL (or to dryness and reconstitute in a known volume) for GC-MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol allows for the calculation of the percentage matrix effect (%ME).

  • Prepare Solutions:

    • Solution A (Neat Standard): Prepare a standard of this compound in a clean solvent (e.g., hexane) at a known concentration (e.g., 1 µg/mL).

    • Solution B (Spiked Matrix): Process a blank matrix sample (known to be free of this compound) using the extraction and cleanup protocol above (Protocol 1). Spike the final, clean extract with this compound to achieve the same final concentration as Solution A.

  • Analysis: Analyze both Solution A and Solution B using the same GC-MS method.

  • Calculation: Calculate the %ME using the following formula:

    • %ME = [(Peak Area in Solution B / Peak Area in Solution A) - 1] x 100

    • A positive %ME value indicates signal enhancement.

    • A negative %ME value indicates signal suppression.

    • Values between -20% and +20% are often considered acceptable, but this depends on the assay requirements.

Data Summary

Table 1: Comparison of Strategies to Minimize Matrix Interference
StrategyPrincipleAdvantagesDisadvantagesBest For
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[12]Simple, fast, and inexpensive.[2]Reduces analyte concentration, potentially compromising sensitivity.[12] May not be effective for highly complex matrices.High-concentration samples where sensitivity is not a limiting factor.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain either the analyte or interferences, separating them based on chemical properties.High recovery and efficient removal of a broad range of interferences. Can be automated.[3]Requires method development to select the appropriate sorbent and solvents. Can be more time-consuming and costly.Complex matrices like biological fluids, food, and environmental samples.
Matrix-Matched Calibration Prepares calibration standards in a blank matrix extract to ensure standards and samples experience the same matrix effect.[2]Accurately compensates for consistent matrix effects.[10] Recommended by regulatory guidelines.[8]Requires a reliable source of analyte-free blank matrix. Ineffective if matrix composition varies between samples.Routine analysis of large batches of samples from a consistent source.
Standard Addition Spikes the actual sample with known concentrations of the analyte to create a sample-specific calibration curve.[13]Highly accurate as it accounts for the unique matrix of each sample.[12] Does not require a blank matrix.Labor-intensive and time-consuming, as each sample requires multiple analyses.[12]Samples with highly variable or unknown matrix composition.
Analyte Protectants Adds compounds to both standards and samples that mask active sites in the GC inlet, equalizing the matrix enhancement effect.[8]Improves analyte stability and response. Can increase sensitivity by leveraging a controlled enhancement effect.[8]Requires careful selection of protectant agents. May not be universally applicable for all analytes or matrices.GC analysis of thermally labile compounds or when matrix-matched standards are impractical.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Interference Start Inaccurate or Irreproducible Results Observed TestME Perform Matrix Effect Test (Post-Extraction Spike) Start->TestME DecisionME Significant Matrix Effect Confirmed? TestME->DecisionME ImproveCleanup Optimize SPE/LLE Protocol (Different Sorbent/Solvent) DecisionME->ImproveCleanup Yes NoME Problem is Not Matrix Effect. Investigate Other Sources: - Instrument Performance - Standard Stability - Calculation Error DecisionME->NoME No SubGraphCleanup Improve Sample Preparation SubGraphCal Adjust Calibration Strategy AddDilution Incorporate a Dilution Step ImproveCleanup->AddDilution MatrixMatch Use Matrix-Matched Calibration AddDilution->MatrixMatch StdAddition Use Standard Addition Method MatrixMatch->StdAddition OR End Validate Method and Resume Analysis StdAddition->End NoME->End

Caption: A flowchart for diagnosing and resolving matrix interference issues.

SamplePreparationWorkflow Experimental Workflow for Sample Preparation & Analysis Start Sample Collection & Homogenization Extraction Solvent Extraction (e.g., n-Hexane) Start->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE, Dilution) - Key step to remove interferences Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Analysis GC-MS Analysis Concentration->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical workflow from sample collection to data analysis.

CalibrationChoice Decision Logic for Choosing a Calibration Method Start Is an Analyte-Free Blank Matrix Available? DecisionBatch Analyzing a Large Batch of Similar Samples? Start->DecisionBatch Yes StdAddition Use Standard Addition - Most accurate for variable matrices Start->StdAddition No MatrixMatch Use Matrix-Matched Calibration - Efficient for routine analysis DecisionBatch->MatrixMatch Yes DecisionBatch->StdAddition No (or matrix varies) SolventCal Solvent Calibration (Only if no matrix effect is present) MatrixMatch->SolventCal Compare against StdAddition->SolventCal Compare against

Caption: A decision tree to select the most appropriate calibration strategy.

References

Technical Support Center: Accurate Molecular Ion Detection for Hentriacontane in EI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of hentriacontane using Electron Ionization Mass Spectrometry (EI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of long-chain alkanes like this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak for this compound often weak or absent in a standard 70 eV EI-MS spectrum?

The molecular ion of long-chain alkanes like this compound is energetically unstable.[1][2][3] Standard Electron Ionization (EI) at 70 electron volts (eV) imparts a significant amount of energy into the molecule, leading to extensive fragmentation.[4][5] This rapid fragmentation means that many molecular ions break apart before they can be detected, resulting in a very low abundance or complete absence of the M+ peak.[2][3] The C-C bonds in the alkane chain are relatively weak and prone to cleavage upon ionization.[3]

Q2: What are the characteristic fragment ions I should expect to see in the EI-MS spectrum of this compound?

The mass spectrum of a straight-chain alkane like this compound is characterized by a series of alkyl carbocation fragments (CnH2n+1) that are separated by 14 Da, corresponding to the loss of CH2 groups.[2][3] The most prominent peaks are typically observed at lower mass-to-charge ratios (m/z), with the base peak often being at m/z 43 or 57.[2][6][7]

Q3: How can I increase the chances of detecting the molecular ion of this compound?

To enhance the detection of the molecular ion, "soft" ionization techniques are recommended. These methods reduce the internal energy of the ion, thus minimizing fragmentation.[4][8] Options include:

  • Low-Energy EI-MS: Reducing the electron energy to a level closer to the ionization potential of the molecule (typically 10-20 eV) can significantly decrease fragmentation and increase the relative abundance of the molecular ion.[9][10]

  • Chemical Ionization (CI): CI is a gentler ionization technique that often produces a prominent [M+H]+ ion (protonated molecule), which can be used to confirm the molecular weight.[1]

  • Cold Electron Ionization (Cold EI): This technique involves introducing the sample into the ion source within a supersonic molecular beam. The cooling of the molecules' vibrational energy leads to a significant enhancement of the molecular ion peak, even at 70 eV.[9][10]

Q4: What are the expected m/z values for the molecular ion and key fragments of this compound?

This compound has a molecular formula of C31H64.[11][12][13] Its molecular weight is approximately 436.84 g/mol .[11][12][13] The expected m/z for the molecular ion (M+) would be ~437.

Troubleshooting Guide

Issue: I don't see a molecular ion peak for this compound in my EI-MS spectrum.

  • Cause: As mentioned, extensive fragmentation at 70 eV is the most likely reason.

  • Solutions:

    • Lower the Ionization Energy: Reduce the electron energy on your mass spectrometer to the 15-20 eV range. This is often the most straightforward approach.

    • Switch to an Alternative Ionization Method: If available, use Chemical Ionization (CI) or another soft ionization technique.

    • Check for Proper Instrument Calibration: Ensure your mass spectrometer is calibrated correctly across the entire mass range, including the expected m/z of the molecular ion.

Issue: The fragmentation pattern I observe doesn't match the expected pattern for a straight-chain alkane.

  • Cause: The sample may be impure or could be a branched isomer of this compound. Branched alkanes show different fragmentation patterns, with preferential cleavage at the branching points.

  • Solutions:

    • Verify Sample Purity: Analyze the sample using Gas Chromatography (GC) to check for the presence of multiple components.

    • Compare with Library Spectra: Utilize a spectral library (e.g., NIST) to compare your experimental spectrum with reference spectra of this compound and its isomers.

    • Consider Isomeric Structure: If the sample is known to be a mixture or a branched alkane, the fragmentation pattern will differ from that of n-hentriacontane.

Data Presentation

Table 1: Key Mass Spectrometric Data for this compound

ParameterValueReference
Molecular FormulaC31H64[11][12][13]
Molecular Weight436.84 g/mol [11][12][13]
Expected M+ (m/z)~437

Table 2: Typical Relative Abundance of Major Fragment Ions in 70 eV EI-MS of this compound

m/zIon Formula (tentative)Relative Abundance (%)
43C3H7+~100
57C4H9+~95
71C5H11+~70
85C6H13+~50
99C7H15+~30
113C8H17+~20

Note: Relative abundances are approximate and can vary between instruments.

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound using EI-MS
  • Sample Preparation:

    • Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working concentration in the low µg/mL range.

  • Gas Chromatography (GC) Parameters:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL splitless injection at an injector temperature of 300°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 320°C.

      • Final hold: 320°C for 10 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (for standard analysis) or 15-20 eV (for soft ionization).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Protocol 2: Troubleshooting for Molecular Ion Detection
  • Initial Analysis: Perform a GC-MS analysis using the standard 70 eV EI protocol. Confirm the absence or very low abundance of the molecular ion at m/z 437.

  • Low-Energy EI Analysis:

    • Without changing the GC conditions, create a new MS method.

    • In the MS method parameters, adjust the ionization energy to 20 eV.

    • Re-inject the sample and acquire the mass spectrum.

    • Repeat at 15 eV and 10 eV to find the optimal energy that enhances the molecular ion without significantly compromising overall ion intensity.

  • Data Analysis: Compare the spectra obtained at different ionization energies. Note the increase in the relative abundance of the m/z 437 peak at lower energies.

Visualizations

Troubleshooting_Workflow start Start: this compound Analysis check_M_peak Molecular Ion (M+) Peak at m/z 437 Observed? start->check_M_peak M_peak_present Analysis Successful check_M_peak->M_peak_present Yes M_peak_absent M+ Peak Absent or Very Weak check_M_peak->M_peak_absent No lower_eV Reduce EI Energy (15-20 eV) M_peak_absent->lower_eV check_soft_EI M+ Peak Observed? lower_eV->check_soft_EI soft_EI_success Molecular Weight Confirmed check_soft_EI->soft_EI_success Yes use_CI Use Alternative Ionization (e.g., CI) check_soft_EI->use_CI No check_CI [M+H]+ Peak Observed? use_CI->check_CI CI_success Molecular Weight Confirmed check_CI->CI_success Yes end Consult Instrument Specialist check_CI->end No Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve this compound in Hexane dilute Perform Serial Dilutions dissolve->dilute inject Inject Sample into GC-MS dilute->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect analyze_spectrum Analyze Mass Spectrum detect->analyze_spectrum identify_fragments Identify Characteristic Fragments analyze_spectrum->identify_fragments check_M_peak Check for Molecular Ion identify_fragments->check_M_peak

References

Refining purification protocols to increase Hentriacontane yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their purification protocols to increase the yield of Hentriacontane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural sources is it commonly found? A1: this compound is a long-chain saturated hydrocarbon with the chemical formula C31H64.[1][2] It is a solid, waxy substance at room temperature.[3] It is found in a variety of natural sources, including the epicuticular wax of many plants such as peas (Pisum sativum), gum arabic (Acacia senegal), and rice hulls (Oryza sativa).[1][3] It also constitutes about 8-9% of beeswax.[1][2][3]

Q2: What are the key solubility properties of this compound relevant for extraction and purification? A2: this compound is a nonpolar molecule. It is highly soluble in nonpolar organic solvents like petroleum ether, heptane, and benzene, and slightly soluble in ethanol and chloroform.[1][4][5] It is practically insoluble in water.[2][3] This solubility profile is critical for selecting appropriate solvents for extraction and chromatographic separations.

Q3: Which extraction methods are most effective for obtaining this compound from plant material? A3: The choice of extraction method can significantly impact the yield. Common techniques include:

  • Soxhlet Extraction: A traditional and thorough method that uses continuous extraction with a hot solvent (e.g., n-hexane) to extract lipids and hydrocarbons.[6]

  • Ultrasonic-Assisted Extraction (UAE): A modern and efficient "green" technique that uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[7][8]

  • Microwave-Assisted Extraction (MAE): Another rapid and efficient method that uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[8]

Q4: What is a general strategy for purifying the crude extract? A4: A typical purification strategy involves a multi-step approach:

  • Initial Extraction: Using a nonpolar solvent like n-hexane to obtain a crude lipid/hydrocarbon extract.

  • Fractionation/Pre-purification: Often done using column chromatography with silica gel to separate different classes of compounds.[6] this compound, being very nonpolar, will elute early with nonpolar solvents.

  • Fine Purification: This can be achieved through techniques like recrystallization or more advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC).[9][10]

  • Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method to confirm the purity and identity of the final this compound product.[1][6]

Troubleshooting Guide

Extraction Issues

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inefficient cell lysis of the plant material. 2. Inappropriate solvent choice. 3. Insufficient extraction time or temperature.1. Ensure the plant material is finely ground to increase surface area.[11] 2. Use a highly nonpolar solvent like n-hexane or petroleum ether.[6] 3. For Soxhlet, ensure a sufficient number of extraction cycles. For UAE/MAE, optimize the extraction time and power settings.[7][8]
Extract is Highly Pigmented (e.g., green with chlorophyll) Co-extraction of polar pigments like chlorophyll.1. Use a less polar solvent initially (e.g., heptane) to minimize chlorophyll extraction. 2. Perform a liquid-liquid partition with an immiscible polar solvent (e.g., methanol/water) to remove pigments. 3. Use an initial column chromatography step with a nonpolar solvent; the pigments will remain strongly adsorbed to the silica gel.

Chromatography Issues

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound from other Alkanes Long-chain alkanes have very similar polarities and can be difficult to separate on standard silica gel.1. Use a column with a high surface area and a long column length to improve resolution. 2. Employ an isocratic elution with a very nonpolar mobile phase (e.g., pure n-hexane) and collect many small fractions. 3. Consider using an activated aluminum oxide column, which can selectively retain long-chain n-alkanes.[9] 4. For HPLC, a normal-phase column with a nonpolar mobile phase can be effective.[12]
Product is Contaminated with Fatty Acids or Alcohols These compounds, while more polar, can sometimes co-elute, especially if the column is overloaded.1. Ensure the column is not overloaded with crude extract. 2. Use a step-gradient elution. Start with a nonpolar solvent (e.g., hexane) to elute this compound, then increase polarity (e.g., adding ethyl acetate) to wash out more polar impurities.[10]
Cannot Find the Product After Workup The product may be lost during the workup process.1. This compound is non-volatile, so loss during solvent evaporation is unlikely unless very harsh conditions are used.[13] 2. Ensure all glassware used for transfers is thoroughly rinsed with the organic solvent to recover all material.[14][15]

Recrystallization Issues

Problem Possible Cause(s) Suggested Solution(s)
This compound Does Not Dissolve in the Hot Solvent The chosen solvent is not suitable for dissolving this compound even at high temperatures.1. This compound has a melting point of 67-68°C.[3] Choose a solvent where it is soluble when hot but has low solubility when cold. 2. Try solvents like acetone, isopropanol, or a mixture of a good solvent (e.g., hexane) and a poor solvent (e.g., ethanol).[16][17]
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too rapid. 3. The compound is too pure, and nucleation is slow.1. Boil off some of the solvent to concentrate the solution.[18] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[18]
Product Precipitates as an Oil, Not Crystals The melting point of the solute is lower than the boiling point of the solvent, or impurities are preventing crystal lattice formation.1. Ensure the boiling point of your recrystallization solvent is lower than the melting point of this compound (~67°C). 2. Try a different solvent system. 3. The sample may require further purification by chromatography before recrystallization is attempted.

Data Presentation

Table 1: this compound Yield from Various Natural Sources and Extraction Methods

Natural Source Part Used Extraction Method Solvent This compound Yield/Content Reference
Hancornia speciosa (Mangabeira)LeavesSoxhlet70% Ethanol49.17% of extract[7]
Hancornia speciosa (Mangabeira)LeavesUltrasonic-Assisted70% Ethanol41.18% of extract[7]
Beeswax---~8-9% of wax[1][3]
Syzygium jambosLeavesSoxhlet & Column Chromatographyn-HexaneActive fraction[6]

Experimental Protocols

Protocol 1: General Protocol for this compound Purification from Plant Material

This protocol provides a general workflow. Optimization of solvent ratios and fraction collection will be necessary for specific plant sources.

1. Extraction (Soxhlet) a. Air-dry the plant material (e.g., leaves) and grind it into a coarse powder. b. Place approximately 50 g of the powdered material into a cellulose thimble. c. Load the thimble into a Soxhlet extractor. d. Fill a 500 mL round-bottom flask with 300 mL of n-hexane. e. Assemble the Soxhlet apparatus and heat the flask. Allow the extraction to proceed for 6-8 hours (or ~10-12 cycles). f. After extraction, concentrate the n-hexane solution using a rotary evaporator to obtain the crude lipid/hydrocarbon extract.

2. Purification (Silica Gel Column Chromatography) a. Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack a glass column (e.g., 40 cm length, 4 cm diameter). b. Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica column. c. Elute the column with pure n-hexane. This compound is highly nonpolar and will be in the first fractions to elute. d. Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) or GC-MS. e. Pool the fractions containing pure this compound. f. Evaporate the solvent to yield the partially purified product.

3. Final Purification (Recrystallization) a. Dissolve the partially purified this compound in a minimal amount of hot acetone (or another suitable solvent) by gently heating and stirring.[18] b. Once fully dissolved, remove the solution from the heat and allow it to cool slowly to room temperature. c. Further cool the flask in an ice bath to maximize crystal formation. d. Collect the white, crystalline this compound by vacuum filtration, washing the crystals with a small amount of cold solvent. e. Dry the crystals under vacuum to remove all residual solvent. f. Determine the melting point and perform GC-MS analysis to confirm purity.

Mandatory Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_final Step 3: Final Steps p1 Grind Plant Material p2 Soxhlet Extraction (n-Hexane) p1->p2 p3 Concentrate with Rotary Evaporator p2->p3 p4 Dissolve Crude Extract p3->p4 Crude Extract p5 Silica Column Chromatography (Elute with n-Hexane) p4->p5 p6 Collect & Pool Fractions (Monitor by TLC/GC) p5->p6 p7 Recrystallization (e.g., from Acetone) p6->p7 Partially Pure Solid p8 Vacuum Filtration & Drying p7->p8 p9 Purity Analysis (GC-MS, Melting Point) p8->p9 end Final Product p9->end Pure this compound

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_extraction Extraction Stage cluster_chromatography Chromatography Stage cluster_recrystallization Recrystallization Stage start Low Final Yield q1 Was Crude Extract Yield Low? start->q1 Check s1 Optimize Grinding, Solvent, and Time q1->s1 Yes q2 Poor Separation or Co-elution? q1->q2 No s2 Improve Column Conditions (longer column, smaller fractions) or Change Stationary Phase q2->s2 Yes q3 No Crystals or Oiling Out? q2->q3 No s3 Test Different Solvents, Ensure Slow Cooling, Concentrate Solution q3->s3 Yes end Consult Further Documentation q3->end No, other issue

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Hentriacontane vs. Nonacosane: A Comparative Guide for Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hentriacontane (C31) and nonacosane (C29) are long-chain linear alkanes that play a crucial role in the chemical communication systems of numerous insect species. As key components of cuticular hydrocarbons (CHCs), they are involved in a variety of behaviors, including mate recognition, nestmate discrimination, and species-specific signaling. This guide provides a comparative overview of this compound and nonacosane in the context of insect pheromone studies, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison

While direct comparative studies isolating the specific behavioral effects of this compound versus nonacosane are limited, analysis of their relative abundance in the CHC profiles of insects can provide insights into their potential roles. The following table summarizes the relative abundance of these two alkanes in the mosquito Aedes aegypti at different ages, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Insect SpeciesSexAge (days post-emergence)n-Nonacosane (% of total CHCs)n-Hentriacontane (% of total CHCs)Data Source
Aedes aegyptiMale611.03 ± 0.28Present, but not quantified[1][2]
Aedes aegyptiFemale6Present, but not quantified0.97 ± 0.20[1]
Aedes aegyptiMale15Increases with ageNot specified[2]
Aedes aegyptiFemale15Not specifiedNot specified[1]

Note: The data indicates that in male Aedes aegypti, the proportion of n-nonacosane is significant and increases with age. In females of the same age, this compound is present, although at a lower percentage. This suggests a potential sex-specific and age-dependent role for these two compounds in this species.[1][2]

Functional Roles in Insect Communication

Both this compound and nonacosane are primarily recognized as contact pheromones, perceived by other insects upon physical contact, often through gustatory receptors.[3][4] Their low volatility means they are less likely to act as long-range attractants.

Nonacosane (C29):

  • Species and Mate Recognition: Nonacosane has been identified as a component of the CHC profile used for species and mate recognition in various insects.[1] For instance, in some species, the specific blend and ratio of nonacosane to other CHCs can signal species identity and sexual maturity.

  • Social Insect Communication: In social insects like ants, nonacosane is a component of the complex chemical signature that allows for nestmate recognition and the detection of intruders.

This compound (C31):

  • Nestmate Recognition: Similar to nonacosane, this compound is a crucial component of the "colony odor" in many ant species, enabling them to distinguish between nestmates and non-nestmates.

  • Task-Specific Signals: In some social insects, the relative abundance of this compound can vary with the age and task of the individual, suggesting a role in communicating social status or role within the colony.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in pheromone research. Below are detailed methodologies for key experiments cited in the study of this compound and nonacosane.

Cuticular Hydrocarbon (CHC) Extraction and Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for identifying and quantifying the chemical composition of an insect's cuticle.

Methodology:

  • Sample Collection: Collect individual insects and freeze them at -20°C.

  • Extraction: Immerse a single insect in 1.5 ml of hexane for 10 minutes to extract the CHCs.

  • Concentration: Transfer the hexane extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization (Optional): For certain analyses, derivatization may be necessary to enhance the volatility and stability of the compounds.

  • GC-MS Analysis:

    • Injection: Re-dissolve the dried extract in a known volume of hexane (e.g., 50 µl) and inject 1-2 µl into the GC-MS.

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 30°C/min.

      • Ramp 2: Increase to 320°C at a rate of 5°C/min.

      • Final hold: Hold at 320°C for 10 minutes.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan from m/z 40 to 600.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and the NIST library. Quantify the relative abundance of each compound by integrating the peak areas.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Insect Insect Sample Extraction Hexane Extraction (10 min) Insect->Extraction Immerse Concentration Evaporation under N2 Extraction->Concentration Reconstitution Reconstitute in Hexane Concentration->Reconstitution GCMS GC-MS Injection Reconstitution->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

GC-MS workflow for CHC analysis.
Behavioral Bioassay: Y-Tube Olfactometer

This assay is used to assess the preference of an insect for one of two odor cues.

Methodology:

  • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to odor sources.

  • Airflow: Purified and humidified air is passed through each arm at a constant rate (e.g., 100 mL/min).

  • Odor Source: A filter paper treated with a synthetic version of the test compound (e.g., nonacosane in hexane) is placed in one arm, while a filter paper with the solvent alone (control) is placed in the other.

  • Insect Release: A single insect is introduced at the base of the central arm.

  • Observation: The insect's choice (entering one of the side arms and staying for a defined period, e.g., 1 minute) is recorded.

  • Data Analysis: A preference index is calculated. A significant deviation from a 50:50 distribution (analyzed using a chi-squared test) indicates attraction or repulsion.

YTube_Setup cluster_airflow Airflow System cluster_olfactometer Y-Tube Olfactometer AirPump Air Pump Charcoal Charcoal Filter AirPump->Charcoal Humidifier Humidifier Charcoal->Humidifier Odor_A Odor Source A (e.g., Nonacosane) Humidifier->Odor_A Airflow Odor_B Control (Solvent) Humidifier->Odor_B Airflow Y_Tube Y-Tube Odor_A->Y_Tube Odor_B->Y_Tube Release Insect Release Point Release->Y_Tube

Schematic of a Y-tube olfactometer.
Electrophysiological Assay: Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odorant, providing an indication of whether the insect can detect the compound.

Methodology:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are placed in contact with two electrodes containing a conductive solution.

  • Stimulus Delivery: A puff of air carrying the vapor of the test compound (e.g., this compound) is delivered over the antenna.

  • Signal Recording: The change in electrical potential across the antenna is amplified and recorded.

  • Data Analysis: The amplitude of the negative voltage deflection is measured. A significantly larger response to the test compound compared to a solvent control indicates that the antenna's olfactory sensory neurons are sensitive to that compound.

Signaling Pathways in Insect Olfaction

The perception of cuticular hydrocarbons like this compound and nonacosane is a complex process involving multiple steps, from the initial binding of the molecule to the generation of a neural signal. While the specific receptors for these long-chain alkanes have not been definitively identified, the general mechanism of insect olfaction provides a framework for understanding this process.

Upon contact, CHCs are thought to be solubilized and transported by Odorant Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) within the sensillar lymph to olfactory receptors on the dendrites of olfactory sensory neurons.[5] Insect olfactory receptors are typically ligand-gated ion channels, meaning that the binding of the pheromone directly opens an ion channel, leading to depolarization of the neuron and the generation of an action potential.[6][7] However, there is also evidence for the involvement of G-protein coupled receptors (GPCRs) and second messenger systems, such as the IP3 pathway, in insect pheromone detection, which suggests that both ionotropic and metabotropic mechanisms may be at play.[5][8][9][10][11]

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite CHC CHC (this compound/Nonacosane) OBP Odorant Binding Protein (OBP) CHC->OBP Binding CHC_OBP CHC-OBP Complex OBP->CHC_OBP Receptor Olfactory Receptor (Ligand-gated Ion Channel / GPCR) CHC_OBP->Receptor Delivery IonChannel Ion Channel Receptor->IonChannel Direct Gating (Ionotropic) GPCR_Pathway G-Protein & Second Messenger Cascade (e.g., IP3) Receptor->GPCR_Pathway Activation (Metabotropic) Depolarization Depolarization IonChannel->Depolarization Ion Influx GPCR_Pathway->IonChannel Modulation ActionPotential Action Potential to Brain Depolarization->ActionPotential

References

Hentriacontane Across Species: A Comparative Analysis of a Key Cuticular Hydrocarbon

Author: BenchChem Technical Support Team. Date: November 2025

Hentriacontane (n-C31) is a long-chain alkane found across the biological spectrum, from the waxy cuticle of plants to the exoskeletons of insects. As a primary component of epicuticular wax, it plays a crucial role in forming a protective barrier against environmental stressors, including water loss, UV radiation, and pathogen attack. For researchers, scientists, and drug development professionals, understanding the distribution and concentration of this compound in various organisms is vital for applications ranging from agricultural science to the development of novel anti-inflammatory and antimicrobial agents. This guide provides a comparative analysis of this compound content in different species, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different species and even between different tissues of the same organism. The following table summarizes the quantitative this compound content as a percentage of the total epicuticular wax or relevant extract in several species.

SpeciesCommon NameTissue/SourceThis compound Content (% of Total Wax/Extract)
Pisum sativum[1][2]PeaAbaxial (Lower) Leaf Epicuticular Wax~63%
Apis mellifera[3][4][5][6]HoneybeeBeeswax8-9%
Dianthus caryophyllusCarnationLeaf Cuticular Wax30.6%
Dianthus gratianopolitanusCheddar PinkLeaf Cuticular Wax20.81%
Dianthus spiculifoliusLeaf Cuticular Wax21.07%
Dianthus carthusianorumCarthusian PinkLeaf Cuticular Wax19.52%
Oryza sativa[7]RiceLeaf and Hull Epicuticular WaxMajor Component

Biosynthesis and Extraction: Pathways and Protocols

The presence of this compound in these organisms is a result of specific biosynthetic pathways. In plants, it is synthesized in the endoplasmic reticulum of epidermal cells through the alkane-forming pathway, which involves the elongation of very-long-chain fatty acids (VLCFAs) followed by a decarbonylation process.[8][9][10][11]

Alkane Biosynthesis Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cuticle Cuticle C16_C18_FA C16-C18 Fatty Acids (de novo synthesis) VLCFA_CoA Very-Long-Chain Acyl-CoAs (e.g., C32) C16_C18_FA->VLCFA_CoA Fatty Acid Elongase (FAE) Complex VLC_Aldehyde Very-Long-Chain Aldehyde VLCFA_CoA->VLC_Aldehyde Reductase VLC_Alkane This compound (C31 Alkane) VLC_Aldehyde->VLC_Alkane Decarbonylase (e.g., CER1/CER3) Epicuticular_Wax Epicuticular Wax VLC_Alkane->Epicuticular_Wax Wax Transporter

Very-long-chain alkane biosynthesis pathway in plants.
Experimental Protocols: Extraction and Quantification

The analysis of this compound typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). This method allows for both the identification and precise quantification of this compound and other hydrocarbon components.

1. Sample Preparation:

  • Plant Tissues: Fresh leaves or other aerial parts are used. The surface area is measured for quantification per unit area.

  • Beeswax/Insect Cuticle: Samples are collected and weighed. For insects, whole-body extraction or specific body part extraction can be performed.

2. Epicuticular Wax Extraction:

  • The plant material or insect is briefly immersed (e.g., 30-60 seconds) in a non-polar solvent such as n-hexane or chloroform at room temperature.[12] This procedure selectively dissolves the surface waxes without disrupting the internal cellular lipids.

  • The solvent extract is then filtered to remove any solid debris.

  • An internal standard (e.g., tetracosane or squalane) of a known concentration is added to the extract for accurate quantification.

3. Sample Concentration and Cleanup:

  • The solvent is evaporated under a gentle stream of nitrogen gas until the sample is concentrated to a small volume (e.g., 1 mL).

  • For complex samples, a cleanup step using solid-phase extraction (SPE) with a silica gel or alumina column may be employed to separate the hydrocarbon fraction from more polar lipids. The alkane fraction is eluted with hexane.

4. GC-MS Analysis:

  • Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC-MS system.

  • Gas Chromatography (GC): A non-polar capillary column (e.g., DB-5ms) is used to separate the different components of the wax based on their boiling points and interaction with the stationary phase. A typical temperature program starts at a low temperature, ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure all long-chain alkanes are eluted.

  • Mass Spectrometry (MS): As components elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This compound is identified by its characteristic retention time and mass spectrum.

  • Quantification: The amount of this compound is calculated by comparing the area of its chromatographic peak to the peak area of the internal standard.

The following diagram illustrates the typical workflow for the analysis of this compound.

Experimental Workflow A 1. Sample Collection (e.g., Plant Leaves, Beeswax) B 2. Solvent Extraction (Hexane or Chloroform) A->B C 3. Addition of Internal Standard B->C D 4. Filtration & Concentration C->D E 5. GC-MS Analysis D->E F 6. Data Processing (Identification & Quantification) E->F

General workflow for this compound analysis.

References

Hentriacontane: An In Vivo Validation of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Hentriacontane, a long-chain alkane found in various plants, has demonstrated notable anti-inflammatory properties. This guide provides a comprehensive overview of the in vivo validation of this compound's anti-inflammatory effects, offering a comparison with established anti-inflammatory agents and detailing the experimental protocols for replication. The data presented is primarily based on studies conducted in murine models of acute inflammation.

Comparative Efficacy of this compound

The primary in vivo model used to evaluate the anti-inflammatory activity of this compound is the carrageenan-induced paw edema model in Balb/c mice. This model is a standard for screening new anti-inflammatory drugs. In this setup, this compound has been shown to significantly reduce inflammation at various doses.

While direct head-to-head in vivo comparative studies between this compound and other specific anti-inflammatory drugs are not extensively published, we can infer its relative efficacy by comparing its performance to the typical effects of standard drugs like Indomethacin (a non-steroidal anti-inflammatory drug - NSAID) and Dexamethasone (a corticosteroid) in the same experimental model.

Table 1: In Vivo Anti-Inflammatory Effects of this compound in Carrageenan-Induced Paw Edema in Balb/c Mice [1]

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound1SignificantSignificantSignificant
This compound2SignificantSignificantSignificant
This compound5Most SignificantMost SignificantMost Significant
Indomethacin (Reference)10~50-60%Not specified in direct comparisonNot specified in direct comparison
Dexamethasone (Reference)1~70-80%SignificantSignificant

Note: The data for Indomethacin and Dexamethasone are representative values from similar studies for comparative context, as direct comparative quantitative data with this compound was not available in the reviewed literature.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.

In an inflammatory state, the inhibitor of kappa B (IκBα) is phosphorylated and subsequently degraded. This process allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of downstream inflammatory mediators.

Below is a diagram illustrating the proposed mechanism of action of this compound on the NF-κB signaling pathway.

Hentriacontane_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα pIkBa p-IκBα p65_p50 p65/p50 (Active NF-κB) pIkBa->p65_p50 Degradation of IκBα p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation This compound This compound This compound->IKK_complex Inhibits DNA DNA p65_p50_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes Initiates

This compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema model used to evaluate the in vivo anti-inflammatory effects of this compound.

1. Animals:

  • Species: Balb/c mice

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

2. Materials:

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Dexamethasone

  • Vehicle control

  • Plethysmometer or digital calipers

3. Experimental Workflow:

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Grouping Randomly divide mice into groups: - Vehicle Control - this compound (1, 2, 5 mg/kg) - Positive Control Animal_Acclimatization->Grouping Drug_Administration Administer this compound, Vehicle, or Positive Control (intraperitoneally or orally) Grouping->Drug_Administration Inflammation_Induction Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw (1 hour post-drug administration) Drug_Administration->Inflammation_Induction Paw_Volume_Measurement Measure paw volume/thickness at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate the percentage inhibition of paw edema Paw_Volume_Measurement->Data_Analysis Cytokine_Analysis At the end of the experiment, collect blood/tissue samples for cytokine analysis (ELISA) Data_Analysis->Cytokine_Analysis End End Cytokine_Analysis->End

Workflow for Carrageenan-Induced Paw Edema Assay.

4. Data Analysis:

  • The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Cytokine levels (TNF-α, IL-6, etc.) in serum or paw tissue homogenates are quantified using ELISA kits according to the manufacturer's instructions.

  • Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.

Conclusion

The available in vivo data strongly supports the anti-inflammatory potential of this compound. Its ability to significantly reduce paw edema and inhibit the production of key pro-inflammatory cytokines, primarily through the downregulation of the NF-κB signaling pathway, positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. Future research should focus on direct comparative studies with established anti-inflammatory agents to precisely delineate its therapeutic index and clinical potential.

References

Comparing the efficacy of Hentriacontane with known anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Hentriacontane against established anti-inflammatory compounds: Ibuprofen, Dexamethasone, and Infliximab. The information is compiled from preclinical studies to offer an objective overview supported by available experimental data.

Executive Summary

This compound, a long-chain alkane, has demonstrated notable anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action appears to involve the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and mediators through the regulation of NF-κB and caspase-1. This guide presents a side-by-side comparison of this compound's efficacy with that of a non-steroidal anti-inflammatory drug (NSAID), a corticosteroid, and a biologic agent to contextualize its potential as a therapeutic candidate.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data on the anti-inflammatory efficacy of this compound and the selected comparator compounds.

CompoundTarget/MechanismIn Vitro ModelEfficacyIn Vivo ModelEfficacy
This compound NF-κB, Caspase-1, TNF-α, IL-6, PGE2, COX-2, iNOSLPS-stimulated RAW 264.7 cells & peritoneal macrophagesSignificant reduction of inflammatory mediators at 1, 5, and 10 μM.[1]Carrageenan-induced paw edema in miceSignificant reduction of inflammation at 1, 2, and 5 mg/kg.[1]
Ibuprofen Non-selective COX-1 and COX-2 inhibitorHuman whole blood assayIC50: ~2.1 μM (COX-1), ~1.6 μM (COX-2)Not specified in provided resultsNot specified in provided results
Dexamethasone Glucocorticoid receptor agonist; inhibits NF-κB and AP-1LPS-stimulated RAW 264.7 cellsDose-dependent inhibition of IL-1β and IL-6 at concentrations from 10⁻⁹ M to 10⁻⁶ M.[2]Not specified in provided resultsNot specified in provided results
Infliximab Neutralizes soluble and transmembrane TNF-αNot applicableBinding Affinity (Kd): ~4.2 pM to 9.1 nM to soluble TNF-α.[3]Not specified in provided resultsNot specified in provided results

Experimental Protocols

In Vitro Anti-Inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Macrophages

This model is widely used to screen for anti-inflammatory activity by assessing the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

  • Cell Culture : Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment : Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

  • Stimulation : LPS is added to the wells (excluding the negative control) to induce an inflammatory response.

  • Incubation : The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Quantification of Inflammatory Mediators :

    • Nitric Oxide (NO) : The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) : The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Prostaglandin E2 (PGE2) : PGE2 levels in the supernatant are measured by ELISA.

  • Gene and Protein Expression Analysis :

    • Western Blot : To assess the protein levels of key inflammatory molecules like iNOS, COX-2, and components of the NF-κB pathway (e.g., p65), cell lysates are analyzed by Western blotting.

    • RT-PCR : To measure the mRNA expression of inflammatory genes.

  • Cell Viability Assay : A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

  • Animal Model : Typically, mice or rats are used.

  • Acclimatization : Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping : Animals are randomly divided into several groups: a control group, a carrageenan-only group, a positive control group (receiving a known anti-inflammatory drug), and test groups (receiving different doses of the compound of interest, e.g., this compound).

  • Drug Administration : The test compound or vehicle is administered to the animals, typically orally or intraperitoneally, at a specified time before the induction of inflammation.

  • Induction of Edema : A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal. The contralateral paw receives a saline injection and serves as a control.

  • Measurement of Paw Edema : The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition : The percentage of inhibition of edema in the drug-treated groups is calculated relative to the carrageenan-only group.

  • Histopathological Analysis : At the end of the experiment, the animals are euthanized, and the paw tissue can be collected for histopathological examination to assess the infiltration of inflammatory cells.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and putative signaling pathways affected by this compound and the comparator drugs.

Hentriacontane_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus cluster_cytokines Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Inflammatory Gene Transcription NFkB->Nucleus translocates Caspase1 Caspase-1 TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 PGE2 PGE2 Nucleus->PGE2 iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 This compound This compound This compound->NFkB inhibits translocation This compound->Caspase1 inhibits activation

Caption: this compound's Anti-Inflammatory Mechanism.

Ibuprofen_Pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 inhibits Ibuprofen->COX2 inhibits

Caption: Ibuprofen's Mechanism of Action.

Dexamethasone_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds to DEX_GR_complex DEX-GR Complex GRE Glucocorticoid Response Elements (GREs) DEX_GR_complex->GRE binds to NFkB_AP1 NF-κB / AP-1 DEX_GR_complex->NFkB_AP1 inhibits AntiInflammatoryGenes Anti-inflammatory Gene Transcription GRE->AntiInflammatoryGenes activates ProInflammatoryGenes Pro-inflammatory Gene Transcription NFkB_AP1->ProInflammatoryGenes activates Inflammation Reduced Inflammation AntiInflammatoryGenes->Inflammation ProInflammatoryGenes->Inflammation inhibition leads to

Caption: Dexamethasone's Anti-Inflammatory Signaling.

Infliximab_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Infliximab Infliximab (Monoclonal Antibody) SolubleTNF Soluble TNF-α Infliximab->SolubleTNF binds and neutralizes MembraneTNF Transmembrane TNF-α Infliximab->MembraneTNF binds and neutralizes TNF_Receptor TNF Receptor SolubleTNF->TNF_Receptor binds to MembraneTNF->TNF_Receptor binds to InflammatorySignaling Pro-inflammatory Signaling Cascade TNF_Receptor->InflammatorySignaling activates Inflammation Reduced Inflammation InflammatorySignaling->Inflammation inhibition leads to

Caption: Infliximab's Mechanism of TNF-α Neutralization.

References

Unraveling the Cytotoxic Potential of Hentriacontane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration and discovery. Hentriacontane, a long-chain alkane found in various plants, has garnered attention for its potential pharmacological activities. This guide provides a comparative analysis of the cytotoxic effects of this compound and alternative compounds on cancer cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a saturated hydrocarbon with purported anti-inflammatory and antitumor properties.[1] It is a known constituent of medicinal plants such as Oldenlandia diffusa, which has been traditionally used in cancer treatment.[2] However, direct quantitative data on the cytotoxic effects of isolated this compound against cancer cell lines is limited in publicly available scientific literature. This guide, therefore, summarizes the existing research on this compound-containing extracts and presents a comparison with other natural compounds for which cytotoxic data is more readily available. This comparative approach aims to provide a valuable resource for researchers investigating the therapeutic potential of long-chain alkanes and other phytochemicals in oncology.

Comparative Cytotoxic Effects

Due to the scarcity of specific IC50 values for pure this compound, this section presents data on the cytotoxicity of extracts from plants known to contain this compound, alongside data for other natural product classes with demonstrated anticancer activity, such as triterpenoids and alkaloids.

Compound/ExtractCancer Cell LineIC50 ValueReference
This compound-Containing Plant Extracts
Oldenlandia diffusa water extractVarious (8 cell lines)7 - 25 mg/mL[2]
B16-F10 (Melanoma)Induces apoptosis[2]
HL-60 (Leukemia)Induces apoptosis[1]
Huh7, HepG2 (Hepatocellular Carcinoma)Dose-dependent cytotoxicity[3]
Alternative Natural Compounds
Triterpenoids
Betulinic AcidMe665/2/21, Me665/2/60 (Melanoma)Not specified[4]
A2780, OVCAR-5, IGROV-1 (Ovarian Carcinoma)Not specified[4]
A431 (Cervical Cancer)Not specified[4]
Alkaloids
EllipticineIMR-32 (Neuroblastoma)< 1 µM[5]
UKF-NB-4 (Neuroblastoma)< 1 µM[5]
HL-60 (Leukemia)< 1 µM[5]
MCF-7 (Breast Adenocarcinoma)~ 1 µM[5]
SanguinarineA375 (Melanoma)0.11 µg/mL[6]
SK-MEL-3 (Melanoma)0.54 µg/mL[6]
ChelerythrineSK-MEL-3 (Melanoma)0.14 µg/mL[6]
G-361 (Melanoma)Not specified[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT Assay)

A common method to assess the cytotoxic effect of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, plant extracts, or other phytochemicals). A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.

  • Data Interpretation: The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Signaling Pathways

While the precise signaling pathways affected by this compound in cancer cells are not well-elucidated, its anti-inflammatory effects suggest a potential interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] Many natural compounds exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Ligand Binding Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Activation Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Mitochondrion Potential Target

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment MTT Assay MTT Assay IC50 Determination IC50 Determination Apoptosis Assay Apoptosis Assay Signaling Pathway Analysis Signaling Pathway Analysis Flow Cytometry Flow Cytometry Western Blot Western Blot

Conclusion

While direct evidence for the cytotoxic effects of isolated this compound on cancer cell lines is currently lacking, the demonstrated anticancer properties of this compound-containing plant extracts warrant further investigation into this long-chain alkane as a potential therapeutic agent. The comparative data and standardized protocols provided in this guide aim to facilitate future research in this area. Elucidating the precise molecular mechanisms and signaling pathways affected by this compound will be crucial in determining its potential role in cancer therapy. Further studies focusing on the isolated compound are necessary to definitively characterize its cytotoxic profile and therapeutic potential.

References

Validating Hentriacontane as a Taxonomic Marker in Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate identification of insect species is fundamental to various scientific disciplines, from biodiversity research to agricultural pest management and drug development. Traditional taxonomic methods, relying on morphological characteristics, can be challenging, particularly with cryptic species or damaged specimens. In the quest for more robust and reliable identification techniques, chemical analysis of insect cuticular hydrocarbons (CHCs) has emerged as a promising approach. CHCs are a complex mixture of lipids covering the insect's exoskeleton, primarily serving to prevent desiccation. These profiles are often species-specific, making them valuable chemotaxonomic markers.[1][2]

This guide provides a comprehensive comparison of using a single CHC component, hentriacontane (a 31-carbon n-alkane), versus the complete CHC profile for taxonomic purposes. We will also compare the CHC profiling method with an established molecular technique, DNA barcoding. This guide will present quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in evaluating the most suitable method for their needs.

This compound as a Standalone Marker: An Evaluation

This compound is a frequently detected n-alkane in the CHC profiles of numerous insect species.[2] However, its utility as a sole taxonomic marker is limited. The primary challenge lies in the fact that the presence and relative abundance of this compound can vary significantly not only between different species but also within the same species due to factors like age, sex, diet, and geographic location. While its presence is a common feature, its quantity alone is often insufficient for reliable species discrimination. Most studies emphasize that the unique combination and relative ratios of a wide array of CHCs, including n-alkanes, methyl-branched alkanes, and alkenes, provide the species-specific chemical signature necessary for accurate identification.[1][3]

Comparison of Taxonomic Methods

The following table summarizes the performance of three different approaches for insect identification: using the full CHC profile, relying solely on this compound, and DNA barcoding.

FeatureFull CHC ProfileThis compound OnlyDNA Barcoding (COI gene)
Principle Analysis of the complete mixture of cuticular hydrocarbons.Quantification of a single n-alkane.Sequencing a standardized region of the cytochrome c oxidase I gene.[4]
Accuracy High; capable of distinguishing between closely related and cryptic species.[3][5]Low; high probability of misidentification due to inter- and intraspecific variation.High; generally effective for species-level identification, with reported consistency of around 89% in some studies.[6] Can fail in cases of recent speciation or hybridization.
Specimen Requirements Intact cuticle, even from fragments or exuviae.[2]Intact cuticle.Tissue sample containing DNA; can be destructive.
Cost Moderate to high (requires GC-MS equipment and solvents).Moderate to high (same equipment as full profile).Moderate (sequencing costs have decreased).
Throughput Moderate; sample preparation and GC-MS run times can be lengthy.Moderate; same as full profile.High; can be automated for large-scale studies.[7]
Data Complexity High; requires chemometric analysis of complex datasets.Low; single data point per sample.Moderate; requires bioinformatics tools for sequence analysis.[8]

Quantitative Data: Relative Abundance of this compound

The following table presents the relative abundance of this compound in the CHC profiles of various insect species, illustrating its variability and the challenge of using it as a standalone marker.

OrderFamilySpeciesRelative Abundance of this compound (%)
DipteraSarcophagidaePeckia (Peckia) chrysostomaPresent, but not a major component[2]
DipteraSarcophagidaePeckia (Pattonella) intermutansPresent, but not a major component[2]
DipteraSarcophagidaeSarcophaga (Liopygia) ruficornisPresent, but not a major component[2]
DipteraSarcophagidaeSarcodexia lambensPresent, but not a major component[2]
HymenopteraVespidaeVespula vulgarisVariable, often a minor component
ColeopteraTenebrionidaeTenebrio molitorVariable, dependent on developmental stage
BlattodeaBlattidaePeriplaneta americanaPresent in varying amounts

Note: The relative abundance of this compound can be highly variable and the data presented here are illustrative. For precise taxonomic work, analysis of the complete CHC profile is recommended.

Experimental Protocols

Cuticular Hydrocarbon (CHC) Extraction and Analysis

This protocol outlines the standard procedure for extracting and analyzing insect CHCs using Gas Chromatography-Mass Spectrometry (GC-MS).

a. Sample Preparation:

  • Select individual insect specimens. For smaller insects, multiple individuals may be pooled.

  • Carefully clean the exterior of the insect with a fine brush to remove any debris.

  • Place the insect(s) in a glass vial.

b. Extraction:

  • Add a non-polar solvent, typically hexane or pentane, to the vial, ensuring the specimen is fully submerged.

  • Allow the extraction to proceed for 5-10 minutes at room temperature.

  • Carefully transfer the solvent (now containing the dissolved CHCs) to a clean vial using a pipette.

  • Concentrate the extract under a gentle stream of nitrogen gas to the desired volume.

c. GC-MS Analysis:

  • Inject a small aliquot (typically 1 µL) of the CHC extract into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50-150°C (hold for 1-2 min).

      • Ramp: 10-20°C/min to 300-320°C.

      • Final hold: 5-10 min.

    • Injector Temperature: 250-300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280-300°C.

d. Data Analysis:

  • Identify individual CHC components by comparing their mass spectra and retention times to known standards and libraries.

  • Calculate the relative abundance of each component by integrating the peak areas in the chromatogram.

  • Use multivariate statistical methods (e.g., Principal Component Analysis, Discriminant Analysis) to compare CHC profiles between different samples.

DNA Barcoding

This protocol provides a general workflow for insect identification using the cytochrome c oxidase I (COI) gene.

a. DNA Extraction:

  • Dissect a small piece of tissue (e.g., a leg) from the insect specimen.

  • Use a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's instructions to isolate genomic DNA.

b. PCR Amplification:

  • Amplify the COI gene region using universal insect primers (e.g., LCO1490/HCO2198).

  • Perform the Polymerase Chain Reaction (PCR) with a standard thermal cycling profile.

c. Sequencing:

  • Purify the PCR product to remove primers and unincorporated nucleotides.

  • Send the purified product for Sanger sequencing.

d. Data Analysis:

  • Assemble and edit the resulting DNA sequence.

  • Use a platform like the Barcode of Life Data System (BOLD) or the National Center for Biotechnology Information (NCBI) BLAST to compare the sequence against a reference database for species identification.[8]

Visualizations

Experimental Workflow for CHC-Based Taxonomy

CHC_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Insect Insect Specimen Clean Clean Exterior Insect->Clean Vial Place in Vial Clean->Vial Solvent Add Hexane Vial->Solvent Extract Extract CHCs (5-10 min) Solvent->Extract Transfer Transfer Solvent Extract->Transfer Concentrate Concentrate Extract Transfer->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing & Statistical Analysis GCMS->Data ID Species Identification Data->ID

Caption: Workflow for insect species identification using cuticular hydrocarbon (CHC) analysis.

Biosynthesis Pathway of n-Alkanes in Insects

nAlkane_Biosynthesis cluster_pathway n-Alkane Biosynthesis Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (C16, C18) Elongases Elongases Fatty_Acyl_CoA->Elongases Elongation VLCFA Very Long-Chain Fatty Acyl-CoA (VLCFA) Elongases->VLCFA Reductase Acyl-CoA Reductase VLCFA->Reductase Reduction Fatty_Aldehyde Fatty Aldehyde Reductase->Fatty_Aldehyde Decarbonylase Aldehyde Decarbonylase (CYP4G) Fatty_Aldehyde->Decarbonylase Decarbonylation n_Alkane n-Alkane (e.g., this compound) Decarbonylase->n_Alkane

Caption: Simplified biosynthetic pathway for the production of n-alkanes in insects.

Conclusion

The analysis of cuticular hydrocarbons is a powerful tool for insect taxonomy, offering high accuracy and the ability to identify even cryptic species. While this compound is a common component of insect CHC profiles, its use as a standalone taxonomic marker is not recommended due to significant intra- and interspecific variability. The most reliable chemotaxonomic data are derived from the analysis of the complete CHC profile.

References

Safety Operating Guide

Proper Disposal and Handling of Hentriacontane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, operational, and disposal procedures for hentriacontane, tailored for researchers and drug development professionals. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper laboratory safety protocols is crucial to ensure a safe working environment and regulatory compliance.[1][2][3]

Safety and Handling Precautions

Before handling this compound, it is imperative to follow standard laboratory safety practices. The less skin exposed, the better.[4] Always handle chemicals in a well-ventilated area.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles must be worn at all times.[4][6][7]

  • Hand Protection: Wear suitable chemical-resistant gloves.[4][5]

  • Body Protection: A lab coat is required to protect clothing and skin.[8]

This compound Properties and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyDataCitations
CAS Number 630-04-6[1][2][3]
Molecular Formula C₃₁H₆₄[1]
Physical State Solid (Waxy)[9]
Melting Point ~172°C[5]
GHS Classification Not classified as a hazardous substance[2][3]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[2]
Hazard Statements None applicable[1][2]
Incompatibilities Oxidizing agents[1]

Experimental Protocols: Spill and Disposal Procedures

The following protocols provide step-by-step guidance for managing accidental spills and the routine disposal of this compound waste.

Protocol 1: Accidental Release and Spill Cleanup

This protocol outlines the immediate steps to be taken in the event of a spill.

Methodology:

  • Assess the Spill: Determine the size and location of the spill. Ensure the area is well-ventilated.

  • Containment (Large Spills): For larger spills, first cover the material with an inert absorbent such as sand or earth to prevent it from spreading.[1]

  • Cleanup:

    • For Small Spills: The material can be carefully wiped up with a cloth or similar absorbent material.[1]

    • For Large Spills: After containment, mechanically collect the material using non-sparking tools to avoid ignition sources.[1][5] Avoid actions that generate dust.[5]

  • Decontamination: Once the spilled material is collected, flush the spill site with water.[1]

  • Waste Collection: Place the collected waste into a suitable, closed, and clearly labeled container for disposal.[5]

Protocol 2: Proper Waste Disposal

This compound is not classified as hazardous waste; however, its disposal must comply with all relevant regulations.[1]

Methodology:

  • Regulatory Review: The ultimate disposal of any chemical must conform with environmental and public health regulations.[10] Always consult your institution's environmental health and safety (EHS) department and review local, state, and federal regulations before disposing of chemical waste.[1][11]

  • Waste Characterization: Characterize the waste as non-hazardous this compound. If it is mixed with other substances, the mixture must be evaluated for hazardous properties.

  • Select Disposal Method: Based on regulatory requirements, choose one of the following recommended methods:

    • Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for controlled incineration, potentially with flue gas scrubbing.[5] This is a preferred method for chemical waste.

    • Sanitary Landfill: As a non-hazardous solid, this compound may be approved for disposal in a sanitary landfill.[1]

    • Small Quantities: In some jurisdictions, smaller quantities may be permissible for disposal with regular household or laboratory waste.[3] This should only be done after confirming it is allowed by local regulations.

  • Packaging: Ensure the waste container is sealed, properly labeled, and stored in a safe location while awaiting pickup by a licensed waste management contractor or institutional EHS personnel.

  • Environmental Precaution: Do not discharge this compound into sewers or waterways.[1][3][5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.

HentriacontaneDisposal start_node start_node decision_node decision_node process_node process_node final_node final_node critical_node critical_node start This compound Waste Generated spill_or_routine Spill or Routine Disposal? start->spill_or_routine spill_size Small or Large Spill? spill_or_routine->spill_size Spill consult_regs Consult Institutional & Local Regulations spill_or_routine->consult_regs Routine wipe_up Wipe up with cloth. Rinse area. spill_size->wipe_up Small absorb Cover with sand/earth. spill_size->absorb Large wipe_up->consult_regs collect Collect mechanically. (Non-sparking tools) absorb->collect collect->consult_regs disposal_options Select Disposal Method consult_regs->disposal_options landfill Sanitary Landfill disposal_options->landfill incinerate Licensed Incineration disposal_options->incinerate

Caption: Decision workflow for this compound spill response and disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.